Product packaging for 3-Bromo-6-chloro-7-methylchromen-4-one(Cat. No.:CAS No. 263365-48-6)

3-Bromo-6-chloro-7-methylchromen-4-one

Cat. No.: B1269931
CAS No.: 263365-48-6
M. Wt: 273.51 g/mol
InChI Key: BICIBGQLPWNJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-6-chloro-7-methylchromen-4-one is a useful research compound. Its molecular formula is C10H6BrClO2 and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrClO2 B1269931 3-Bromo-6-chloro-7-methylchromen-4-one CAS No. 263365-48-6

Properties

IUPAC Name

3-bromo-6-chloro-7-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICIBGQLPWNJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350991
Record name 3-bromo-6-chloro-7-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263365-48-6
Record name 3-bromo-6-chloro-7-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromen-4-one derivative with potential applications in medicinal chemistry and drug discovery. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and logical workflow diagrams.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the chromen-4-one core, followed by a regioselective bromination at the C3 position.

The proposed synthetic route is as follows:

  • Step 1: Synthesis of 6-chloro-7-methylchromen-4-one. This intermediate is prepared from the commercially available 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone through a cyclization reaction. A common and effective method for this transformation is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which first forms an enaminone intermediate that subsequently cyclizes upon treatment with acid.

  • Step 2: Bromination of 6-chloro-7-methylchromen-4-one. The target compound, this compound, is obtained by the electrophilic bromination of the pre-formed chromen-4-one ring. Several brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) or copper(II) bromide being effective choices for regioselective bromination at the electron-rich C3 position.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone28480-70-8C₉H₉ClO₂184.62
6-chloro-7-methylchromen-4-one67029-84-9C₁₀H₇ClO₂194.61
This compound263365-48-6C₁₀H₆BrClO₂273.51[1]

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
Step 1: Synthesis of 6-chloro-7-methylchromen-4-one1. DMF-DMA2. Acid (e.g., HCl)DMFReflux4-6 hours75-85 (estimated)
Step 2: Bromination of 6-chloro-7-methylchromen-4-oneN-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂)Acetonitrile or 1,2-DMERoom Temperature3-6 hours85-95[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 6-chloro-7-methylchromen-4-one

Objective: To synthesize the chromen-4-one intermediate from the corresponding 2'-hydroxyacetophenone.

Materials:

  • 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1.0 eq) in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (1.0-2.0 mL) and continue stirring for an additional 30 minutes to facilitate cyclization.

  • Pour the mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to afford 6-chloro-7-methylchromen-4-one.

Step 2: Synthesis of this compound

Objective: To regioselectively brominate 6-chloro-7-methylchromen-4-one at the C3 position.

Materials:

  • 6-chloro-7-methylchromen-4-one

  • N-Bromosuccinimide (NBS)

  • 1,2-Dimethoxyethane (DME) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Distilled water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-7-methylchromen-4-one (1.0 eq) in 1,2-dimethoxyethane (DME) or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1-1.2 eq) to the solution in portions at room temperature while stirring.

  • Continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic process.

Synthesis_Workflow cluster_step1 Step 1: Chromone Formation cluster_step2 Step 2: Bromination A 1-(5-chloro-2-hydroxy- 4-methylphenyl)ethanone B Enaminone Intermediate A->B DMF-DMA, Reflux C 6-chloro-7-methylchromen-4-one B->C Acidic Workup D 3-Bromo-6-chloro-7-methyl- chromen-4-one C->D NBS or CuBr2, RT

Caption: Overall synthetic workflow for this compound.

Logical_Relationship Start Starting Material: 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone Intermediate Intermediate: 6-chloro-7-methylchromen-4-one Start->Intermediate Cyclization Reagent1 Reagent: DMF-DMA Reagent1->Intermediate FinalProduct Final Product: This compound Intermediate->FinalProduct Bromination Reagent2 Reagent: NBS / CuBr2 Reagent2->FinalProduct

Caption: Logical relationship of reactants and products in the synthesis.

References

3-Bromo-6-chloro-7-methylchromen-4-one chemical properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 3-Bromo-6-chloro-7-methylchromen-4-one. Due to the limited availability of public data for this specific compound, this document also presents general methodologies for the synthesis of substituted chromones and discusses the potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this molecule.

Chemical Properties

This compound is a halogenated and methylated derivative of the chromen-4-one scaffold. The core chemical and physical properties are summarized below. It is important to note that some of the quantitative data are predicted values due to the absence of experimentally determined values in published literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one-
Synonyms 3-Bromo-6-chloro-7-methylchromoneChemcd[1]
CAS Number 263365-48-6Chemcd[1]
Molecular Formula C₁₀H₆BrClO₂Chemcd[1]
Molecular Weight 273.512 g/mol Chemcd[1]
Melting Point Data not available-
Boiling Point 348.7 ± 42.0 °C (Predicted)-
Density 1.734 ± 0.06 g/cm³ (Predicted)-
Solubility Data not available-
Purity ≥95% (Commercially available)-

Spectral Data: While some chemical databases indicate the availability of spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), the actual spectra and peak lists for this compound are not readily accessible in the public domain.[1]

Experimental Protocols: A General Approach to Synthesis

A specific experimental protocol for the synthesis of this compound is not detailed in the available scientific literature. However, the synthesis of substituted chromones is a well-established area of organic chemistry. A plausible synthetic approach can be extrapolated from general methods for the synthesis of 3-halochromones.

One common strategy involves the cyclization of a suitably substituted 2'-hydroxyacetophenone. The synthesis could likely be achieved through a multi-step process starting from a substituted phenol.

Proposed Synthetic Workflow:

G A 1-(4-chloro-2-hydroxy-3-methylphenyl)ethan-1-one B Reaction with a Brominating Agent (e.g., N-Bromosuccinimide) A->B Step 1: Acylation C Intermediate Chalcone B->C Step 2: Bromination D Cyclization under acidic or basic conditions C->D Step 3: Cyclization E This compound D->E

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Detailed Methodological Steps (General Procedure):

  • Synthesis of the Precursor Ketone: The synthesis would likely commence with the appropriate substituted phenol, which would undergo a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group, yielding 1-(4-chloro-2-hydroxy-3-methylphenyl)ethan-1-one.

  • Formation of a Chalcone Intermediate: The resulting ketone could then be reacted with a suitable electrophile to introduce the carbon framework that will form the pyranone ring.

  • Bromination and Cyclization: The intermediate would then be subjected to bromination, potentially using a reagent like N-bromosuccinimide (NBS), followed by an acid- or base-catalyzed intramolecular cyclization to yield the final chromen-4-one ring system.

Note: This proposed synthesis is based on established chemical principles for the formation of chromones. The specific reaction conditions, such as solvents, temperatures, and catalysts, would require experimental optimization for this particular target molecule.

Biological Activity and Potential Signaling Pathways

There is no specific biological activity data available for this compound in the public domain. However, the chromone scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.

Known Activities of Structurally Related Chromones:

  • Antimicrobial and Antifungal Activity: Various halogenated chromone derivatives have demonstrated significant antimicrobial and antifungal properties. For instance, compounds like 6-bromo-3-formylchromone and 6-chloro-3-formylchromone have shown activity against Vibrio parahaemolyticus and Vibrio harveyi.[2] Other studies on flavonoid derivatives containing bromine and chlorine have also indicated potent inhibitory activity against pathogenic bacteria.[3][4]

  • Anticancer and Cytotoxic Activity: Chromone derivatives are widely investigated for their potential as anticancer agents.[5] Their mechanisms of action can include the inhibition of protein kinases, induction of apoptosis, and anti-proliferative effects. Some substituted chromones have been identified as potent inhibitors of the breast cancer resistance protein (ABCG2), which is involved in multidrug resistance.[6]

  • Anti-inflammatory Activity: The chromone nucleus is a key component of some compounds with anti-inflammatory properties.[7]

Potential Signaling Pathways:

Given the lack of specific studies on this compound, any depiction of a signaling pathway would be highly speculative. However, based on the activities of related compounds, potential interactions could be hypothesized. For instance, if the molecule were to exhibit anticancer properties, it might interfere with pathways such as:

  • Apoptosis Induction: Many cytotoxic agents trigger programmed cell death. A logical workflow for investigating this would involve treating cancer cell lines with the compound and assaying for markers of apoptosis.

  • Kinase Inhibition: Substituted chromones have been shown to inhibit various protein kinases involved in cell proliferation and survival.

Illustrative Experimental Workflow for Biological Evaluation:

G A This compound B In vitro screening (e.g., cell viability assays on cancer cell lines) A->B C Active B->C Hit Identification D Inactive B->D E Mechanism of Action Studies (e.g., Apoptosis assays, Kinase inhibition profiling) C->E F Lead Optimization E->F

Figure 2: A conceptual workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with a confirmed molecular structure and a few predicted physical properties. However, there is a significant gap in the publicly available experimental data, including its melting point, solubility, detailed spectral characterization, a specific protocol for its synthesis, and any biological activity. The chromone scaffold is of great interest in medicinal chemistry, and based on the activities of structurally related compounds, this molecule warrants further investigation for its potential antimicrobial and cytotoxic properties. The general synthetic strategies and a conceptual workflow for biological evaluation provided herein can serve as a starting point for researchers aiming to explore the therapeutic potential of this and other novel substituted chromones.

References

Technical Guide: 3-Bromo-6-chloro-7-methylchromen-4-one (CAS 263365-48-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated derivative of the chromen-4-one scaffold. The chromen-4-one (or chromone) core is a privileged structure in medicinal chemistry, forming the backbone of a wide array of natural products and synthetic compounds with diverse and potent biological activities. The introduction of halogen atoms, such as bromine and chlorine, along with a methyl group, is anticipated to modulate the physicochemical and pharmacological properties of the parent chromone ring, potentially enhancing its efficacy and selectivity as a therapeutic agent.

Chromone derivatives have been extensively investigated for a variety of pharmacological applications, including as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The specific substitution pattern of 3-bromo, 6-chloro, and 7-methyl suggests that this compound may exhibit interesting biological activities, particularly in the realm of oncology, given that halogenated chromenes have shown promise as cytotoxic agents. This technical guide aims to provide a comprehensive overview of the available technical data and potential applications of this compound, drawing upon information from structurally related compounds to infer its properties and potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 263365-48-6Commercial Suppliers
Molecular Formula C₁₀H₆BrClO₂Commercial Suppliers
Molecular Weight 273.51 g/mol Commercial Suppliers
IUPAC Name 3-bromo-6-chloro-7-methyl-4H-chromen-4-one-
Synonyms 3-Bromo-6-chloro-7-methylchromoneCommercial Suppliers
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and DMF-

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials 2-Hydroxy-4-chloro-5-methylacetophenone 2-Hydroxy-4-chloro-5-methylacetophenone Esterification Esterification 2-Hydroxy-4-chloro-5-methylacetophenone->Esterification Benzoyl_chloride Appropriate Benzoyl Chloride Benzoyl_chloride->Esterification Baker-Venkataraman_Rearrangement Baker-Venkataraman Rearrangement Esterification->Baker-Venkataraman_Rearrangement Base (e.g., Pyridine) Cyclization Cyclization Baker-Venkataraman_Rearrangement->Cyclization Acid catalyst (e.g., H₂SO₄) Bromination Bromination Cyclization->Bromination Brominating agent (e.g., NBS or Br₂) Final_Product This compound Bromination->Final_Product G cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases (e.g., PI3K, Akt, MAPK) Compound->Kinases Modulation Topoisomerases Topoisomerases Compound->Topoisomerases Inhibition ABC_Transporters ABC Transporters (e.g., ABCG2) Compound->ABC_Transporters Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Kinases->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation Kinases->Inhibition_of_Proliferation Topoisomerases->Apoptosis Reversal_of_Drug_Resistance Reversal of Drug Resistance ABC_Transporters->Reversal_of_Drug_Resistance

In-depth Technical Guide on 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 3-Bromo-6-chloro-7-methylchromen-4-one, a compound of interest in medicinal chemistry and drug discovery.

Molecular Identity and Properties

This compound is a halogenated chromone derivative. The structural features, including the bromine and chlorine substituents, as well as the methyl group, contribute to its specific chemical reactivity and biological activity.

Chemical Structure and Formula

The chemical formula for this compound is C10H6BrClO2[1][2][3].

Molecular Weight

The molecular weight of this compound is a critical parameter for various experimental and analytical procedures. Based on its chemical formula, the calculated molecular weight is approximately 273.51 g/mol [1][2][3].

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource
Chemical Formula C10H6BrClO2[1][2][3]
Molecular Weight 273.51 g/mol [1]
Alternate Molecular Weight 273.512 g/mol [2][3]
CAS Number 263365-48-6[1][2][3]

Logical Relationship of Molecular Components

The following diagram illustrates the constituent parts that form the final molecular weight of this compound.

MolecularWeightCalculation cluster_elements Atomic Components cluster_calculation Molecular Weight Calculation C Carbon (C) 10 atoms Total_MW Total Molecular Weight ~273.51 g/mol C->Total_MW H Hydrogen (H) 6 atoms H->Total_MW Br Bromine (Br) 1 atom Br->Total_MW Cl Chlorine (Cl) 1 atom Cl->Total_MW O Oxygen (O) 2 atoms O->Total_MW

Caption: Atomic contribution to the total molecular weight.

References

In-Depth Technical Guide: Elucidation of the Structure of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromone derivative of interest in medicinal chemistry and drug development. This document details the synthetic pathway, spectroscopic characterization, and data analysis leading to the definitive structural confirmation of this compound.

Chemical Identity and Properties

This compound is a poly-substituted aromatic heterocyclic compound. The core structure is a chromen-4-one, also known as a chromone. The systematic substitution with bromine, chlorine, and a methyl group at specific positions on the chromone ring results in a molecule with distinct physicochemical properties.

PropertyValueSource
Chemical Formula C₁₀H₆BrClO₂[1]
Molecular Weight 273.51 g/mol [1]
CAS Number 263365-48-6[1]
Synonyms 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one[1]

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from a substituted 2-hydroxyacetophenone. This pathway involves the formation of a key intermediate, a 3-formylchromone, followed by bromination and deformylation.

Step 1: Synthesis of 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde (Precursor)

The precursor, 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde, is synthesized from 1-(5-chloro-4-methyl-2-hydroxyphenyl)ethan-1-one via the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group at the 3-position of the chromone ring.

Experimental Protocol: Vilsmeier-Haack Reaction [2][5]

  • To a stirred solution of phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 0°C, a solution of 1-(5-chloro-4-methyl-2-hydroxyphenyl)ethan-1-one in DMF is added dropwise.

  • The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde.

The crystal structure of this precursor has been reported, confirming its molecular geometry.[6][7][8][9][10]

Step 2: Synthesis of this compound

Proposed Experimental Protocol: Bromination and Deformylation

  • To a solution of 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added.

  • The reaction may be initiated by a radical initiator (e.g., AIBN) or proceed under thermal or photochemical conditions.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

dot

Caption: Synthetic pathway for this compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although specific data for the title compound is not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the aromatic ring and the chromone core.

  • Aromatic Protons: Two singlets are anticipated for the protons at positions 5 and 8 of the chromone ring, confirming the 6,7-disubstitution pattern.

  • C2-H Proton: A characteristic singlet for the proton at the 2-position of the chromone ring is expected.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 7-position will be observed.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon (C4) will resonate at a characteristic downfield chemical shift.

  • Aromatic and Heterocyclic Carbons: Signals corresponding to the carbons of the benzene and pyran rings will be observed in the aromatic region. The carbons bearing substituents (Br, Cl, CH₃) will show characteristic shifts.

  • Methyl Carbon: An upfield signal will correspond to the methyl carbon.

Expected NMR Data (Predicted)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C2-H~8.0-8.5 (s)~150-155
C4=O-~175-180
C5-H~7.8-8.2 (s)~125-130
C8-H~7.5-7.8 (s)~115-120
C7-CH₃~2.4-2.6 (s)~18-22
C3-Br-~110-115
C6-Cl-~130-135
Other Ar-C-~115-160
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the conjugated ketone carbonyl group.

  • C=C Stretch: Aromatic and heterocyclic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The ether C-O stretching vibration of the pyran ring is expected around 1200-1300 cm⁻¹.

  • C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Data (Predicted)

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)1630 - 1680
C=C (Aromatic)1450 - 1600
C-O (Ether)1200 - 1300
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine and chlorine.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ).

  • Isotopic Pattern: Due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4), which is a definitive indicator of the presence of one bromine and one chlorine atom.

Structure_Elucidation_Workflow Start Proposed Structure of This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

References

Spectroscopic and Synthetic Profile of 3-Bromo-6-chloro-7-methylchromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated and methylated derivative of the chromen-4-one scaffold, a core structure found in many biologically active compounds. The presence of bromine and chlorine atoms, along with a methyl group, is expected to significantly influence its physicochemical and biological properties.

Chemical Structure:

Molecular Formula: C₁₀H₆BrClO₂

Molecular Weight: 273.51 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and known substituent effects on the chromen-4-one nucleus.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Coupling Constants (J, Hz)
~8.20sH-2-
~8.05sH-5-
~7.50sH-8-
~2.50s-CH₃ (at C-7)-

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The aromatic protons are expected to appear as singlets due to their substitution pattern.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~175C-4 (C=O)
~155C-2
~154C-8a
~145C-7
~135C-6
~126C-5
~124C-4a
~119C-8
~115C-3
~20-CH₃ (at C-7)

Note: Carbon chemical shifts are estimations and can be influenced by solvent and concentration.

Mass Spectrometry

Ionization Mode: Electron Ionization (EI)

m/zPredicted Intensity (%)Assignment
272/274/276~3:4:1[M]⁺• (Molecular ion with isotopic distribution of Br and Cl)
244/246/248Variable[M - CO]⁺• (Loss of carbon monoxide)
193/195Variable[M - Br]⁺
237/239Variable[M - Cl]⁺
165VariableFurther fragmentation, loss of both halogens and CO

Note: The isotopic pattern for one bromine and one chlorine atom (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₃)
~1650-1630StrongC=O stretch (α,β-unsaturated ketone)
~1610-1580MediumC=C stretch (aromatic)
~1470-1440MediumC=C stretch (aromatic)
~850-800StrongC-Cl stretch
~650-550MediumC-Br stretch

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route and the general procedures for spectroscopic analysis of this compound.

Synthesis Workflow

The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-3-methylphenol. The first step is the synthesis of the intermediate 6-chloro-7-methylchromen-4-one, followed by bromination at the C-3 position.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_analysis Analysis 4-chloro-3-methylphenol 4-chloro-3-methylphenol Step1_Reagents 1. Acetic Anhydride, Sodium Acetate 2. Polyphosphoric Acid 4-chloro-3-methylphenol->Step1_Reagents Reacts with Intermediate 6-chloro-7-methylchromen-4-one Step1_Reagents->Intermediate Forms Step2_Reagents N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4 Intermediate->Step2_Reagents Reacts with Final_Product This compound Step2_Reagents->Final_Product Yields Purification Recrystallization Final_Product->Purification Is purified by Characterization NMR, MS, IR Purification->Characterization Then characterized by

Caption: Proposed synthetic workflow for this compound.

Synthesis of 6-chloro-7-methylchromen-4-one (Intermediate)
  • Acetylation of 4-chloro-3-methylphenol: A mixture of 4-chloro-3-methylphenol, anhydrous sodium acetate, and acetic anhydride is refluxed for 6 hours. The reaction mixture is then poured into ice water, and the resulting solid is filtered, washed with water, and dried to yield 4-chloro-3-methylphenyl acetate.

  • Fries Rearrangement: The 4-chloro-3-methylphenyl acetate is heated with anhydrous aluminum chloride at 160-170°C for 3 hours. The reaction mass is cooled and decomposed with ice-cold hydrochloric acid. The separated solid is filtered and crystallized from ethanol to give 2-hydroxy-4-methyl-5-chloroacetophenone.

  • Cyclization: The 2-hydroxy-4-methyl-5-chloroacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. The intermediate enaminone is then treated with concentrated hydrochloric acid in dichloromethane and refluxed to afford 6-chloro-7-methylchromen-4-one.

Synthesis of this compound (Final Product)
  • Bromination: To a solution of 6-chloro-7-methylchromen-4-one in carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added.

  • Reaction: The mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy Sample Purified this compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample MS_Sample Introduce into EI source Sample->MS_Sample IR_Sample Prepare KBr pellet or thin film Sample->IR_Sample 1H_NMR ¹H NMR Analysis NMR_Sample->1H_NMR 13C_NMR ¹³C NMR Analysis NMR_Sample->13C_NMR Data_Integration Integrate and Interpret Data 1H_NMR->Data_Integration 13C_NMR->Data_Integration MS_Analysis Acquire Mass Spectrum MS_Sample->MS_Analysis MS_Analysis->Data_Integration IR_Analysis Acquire IR Spectrum IR_Sample->IR_Analysis IR_Analysis->Data_Integration

Caption: General workflow for the spectroscopic characterization of the title compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

    • The sample is introduced via a direct insertion probe or gas chromatography inlet.

    • The fragmentation pattern and isotopic distribution are analyzed to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • The sample is prepared as a KBr pellet or as a thin film on a salt plate.

    • The characteristic absorption bands are analyzed to identify the functional groups present in the molecule.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While the presented data is predictive, it is based on robust chemical principles and analysis of similar structures. Researchers and scientists in drug development can utilize this information as a starting point for the synthesis, characterization, and further investigation of this and related chromen-4-one derivatives. Direct experimental verification of these predicted data and protocols is recommended for any future research and development activities.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-6-chloro-7-methylchromen-4-one and its derivatives. Chromen-4-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and development in this area.

Synthesis of the Core Intermediate: 6-chloro-7-methyl-4H-chromen-4-one

The synthesis of the target molecule, this compound, commences with the preparation of the core heterocyclic structure, 6-chloro-7-methyl-4H-chromen-4-one. A plausible and efficient synthetic route starts from the commercially available 4-chloro-3-methylphenol.

The initial step involves the Fries rearrangement of an ester derivative of 4-chloro-3-methylphenol to introduce an acetyl group, yielding 2'-hydroxy-4'-methyl-5'-chloroacetophenone. This key intermediate is then cyclized to form the chromen-4-one ring.

A widely employed method for the cyclization of o-hydroxyacetophenones to chromen-4-ones involves reaction with dimethylformamide-dimethyl acetal (DMF-DMA). This reagent serves as a one-carbon synthon to build the pyranone ring.

Experimental Protocol: Synthesis of 6-chloro-7-methyl-4H-chromen-4-one

Step 1: Acetylation of 4-chloro-3-methylphenol

  • To a solution of 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride (1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Upon completion, the mixture is poured into ice-water and the product, 4-chloro-3-methylphenyl acetate, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude ester.

Step 2: Fries Rearrangement to 2'-hydroxy-4'-methyl-5'-chloroacetophenone

  • The crude 4-chloro-3-methylphenyl acetate is heated with anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) at a temperature of 140-160 °C for 2-3 hours.

  • The reaction mixture is then cooled and carefully hydrolyzed by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting solid, 2'-hydroxy-4'-methyl-5'-chloroacetophenone, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 3: Cyclization to 6-chloro-7-methyl-4H-chromen-4-one

  • A mixture of 2'-hydroxy-4'-methyl-5'-chloroacetophenone (1 equivalent) and dimethylformamide-dimethyl acetal (DMF-DMA, 2-3 equivalents) is heated at reflux for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.

  • The resulting residue is then treated with a mixture of concentrated hydrochloric acid and dichloromethane and refluxed for 1-2 hours to effect the final cyclization and hydrolysis of the enamine intermediate.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 6-chloro-7-methyl-4H-chromen-4-one.

Quantitative Data for 6-chloro-7-methyl-4H-chromen-4-one

PropertyValue
Molecular FormulaC₁₀H₇ClO₂
Molecular Weight194.61 g/mol
AppearanceSolid
Melting PointData not available in cited sources
¹H NMRData not available in cited sources
¹³C NMRData not available in cited sources

Bromination at the 3-Position: Synthesis of this compound

The 3-position of the chromen-4-one ring is electron-deficient due to the influence of the adjacent carbonyl group, but it is still susceptible to electrophilic substitution reactions, particularly halogenation, under appropriate conditions. The synthesis of this compound is achieved by the direct bromination of the 6-chloro-7-methyl-4H-chromen-4-one precursor.

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent and may be initiated by a radical initiator or by light.

Experimental Protocol: Synthesis of this compound
  • To a solution of 6-chloro-7-methyl-4H-chromen-4-one (1 equivalent) in a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), add N-bromosuccinimide (NBS, 1.1 equivalents).

  • A catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), can be added.

  • The reaction mixture is heated at reflux for 2-4 hours. The reaction can also be initiated by irradiating with a UV lamp.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data for this compound

PropertyValue
Molecular FormulaC₁₀H₆BrClO₂
Molecular Weight273.51 g/mol
AppearanceSolid
Melting PointData not available in cited sources
¹H NMRData not available in cited sources
¹³C NMRData not available in cited sources

Synthesis of this compound Derivatives

The bromine atom at the 3-position of the chromen-4-one ring serves as a versatile handle for the synthesis of a wide range of derivatives through various cross-coupling and substitution reactions.

Formylation via Vilsmeier-Haack Reaction

While not a derivative of the 3-bromo compound, the 3-formyl derivative is an important related compound. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of 6-chloro-7-methyl-4H-chromen-4-one, yielding 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde. The crystal structure of this compound has been reported, confirming its successful synthesis.

  • The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).

  • To this reagent, a solution of 6-chloro-7-methyl-4H-chromen-4-one (1 equivalent) in DMF is added slowly.

  • The reaction mixture is then heated at 60-80 °C for several hours.

  • After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • The precipitated product is filtered, washed with water, and recrystallized to give 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Quantitative Data for 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde

PropertyValue
Molecular FormulaC₁₁H₇ClO₃
Molecular Weight222.62 g/mol
AppearanceCrystalline solid
Melting PointData not available in cited sources
Crystal StructureReported[1][2]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Synthesis_of_6_chloro_7_methyl_4H_chromen_4_one start 4-chloro-3-methylphenol intermediate1 4-chloro-3-methylphenyl acetate start->intermediate1 Acetic anhydride intermediate2 2'-hydroxy-4'-methyl-5'-chloroacetophenone intermediate1->intermediate2 AlCl3 (Fries rearrangement) product 6-chloro-7-methyl-4H-chromen-4-one intermediate2->product DMF-DMA, HCl

Caption: Synthesis of the 6-chloro-7-methyl-4H-chromen-4-one core.

Bromination_of_6_chloro_7_methyl_4H_chromen_4_one start 6-chloro-7-methyl-4H-chromen-4-one product This compound start->product NBS, initiator

Caption: Bromination at the 3-position.

Vilsmeier_Haack_Reaction start 6-chloro-7-methyl-4H-chromen-4-one product 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde start->product POCl3, DMF

Caption: Vilsmeier-Haack formylation at the 3-position.

Conclusion

This technical guide outlines the synthetic routes for the preparation of this compound and its key precursor. The provided experimental protocols, though generalized from standard organic chemistry practices in the absence of specific literature for this exact molecule, offer a solid foundation for researchers to undertake the synthesis of these compounds. The versatility of the 3-bromo substituent opens up avenues for the creation of diverse libraries of chromen-4-one derivatives for biological screening and drug discovery programs. Further research is warranted to optimize the reaction conditions and fully characterize the synthesized compounds.

References

In-Depth Technical Guide: Biological Activity of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Core Compound Information

Compound Name 3-Bromo-6-chloro-7-methylchromen-4-one
CAS Number 263365-48-6
Molecular Formula C₁₀H₆BrClO₂
Molecular Weight 273.51 g/mol
Structure (Structure of this compound)

Predicted Biological Activity: Antifungal Properties

Based on studies of closely related chromone derivatives, this compound is predicted to exhibit antifungal properties, particularly against opportunistic yeast pathogens of the Candida genus. Research on a range of substituted chromones has highlighted their potential as a promising class of antifungal agents.

A key study investigating the antifungal and antibiofilm activities of 27 different chromones provides valuable insights into the potential efficacy of the core structure.[1][2] In this study, the analogue 3-bromo-6-chlorochromone (lacking the 7-methyl group) was tested against a panel of nine Candida strains.[2]

Data Presentation: Antifungal Activity of 3-bromo-6-chlorochromone

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3-bromo-6-chlorochromone against various Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal StrainMIC (µg/mL)MIC (µM)
C. albicans DAY185>100>358.4
C. albicans ATCC 10231>100>358.4
C. glabrata ATCC 2001>100>358.4
C. glabrata KCCM 50701>100>358.4
C. parapsilosis ATCC 7330100358.4
C. parapsilosis KCCM 50030100358.4
C. parapsilosis ATCC 22019100358.4
C. auris KCTC 178092071.7
C. auris KCTC 178102071.7

Data extracted from Lee, J. H., Kim, Y. G., Kim, Y., & Lee, J. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23.[2]

Notably, 3-bromo-6-chlorochromone demonstrated significant activity against the emerging multidrug-resistant pathogen Candida auris, with an MIC of 20 µg/mL.[2] While its activity against other tested Candida species was less potent, this finding suggests that the 3-bromo-6-chloro-chromone scaffold is a promising starting point for the development of novel anti-auris agents. The addition of a methyl group at the 7-position in this compound could potentially modulate this activity, warranting direct experimental investigation.

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and as described in the literature for chromone testing.[2]

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antifungal agent in a liquid medium.

a) Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure viable and pure colonies.

  • A sterile loop is used to collect several colonies, which are then suspended in sterile saline solution (0.85% NaCl).

  • The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer (at a wavelength of 530 nm) or a Wickerham card. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.

  • The stock inoculum is further diluted in a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to achieve the final target concentration for the assay.

b) Preparation of Compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • A series of twofold serial dilutions of the compound are prepared in a 96-well microtiter plate using the RPMI-1640 medium. The final concentrations should span a range appropriate to determine the MIC.

c) Inoculation and Incubation:

  • The diluted fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Control wells are included: a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • The microtiter plates are incubated at 35°C for 24-48 hours.

d) Determination of MIC:

  • Following incubation, the MIC is determined by visual inspection or by using a spectrophotometric plate reader.

  • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Culture Fungal Strain (e.g., Candida auris) B Prepare Fungal Inoculum (0.5 McFarland Standard) A->B E Inoculate Wells with Fungal Suspension B->E C Prepare Stock Solution of Test Compound D Perform Serial Dilutions of Compound in 96-Well Plate C->D D->E F Incubate Plate (35°C, 24-48h) E->F G Visually or Spectrophotometrically Read Results F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Antifungal Signaling Pathway

Based on transcriptomic analyses of active chromone derivatives against C. albicans, a potential mechanism of action involves the dysregulation of genes crucial for virulence, particularly hyphae formation and biofilm development.[2]

Antifungal_Pathway cluster_phenotype Phenotypic Outcome compound 3-Bromo-6-chloro- 7-methylchromen-4-one TEC1 TEC1 compound->TEC1 UME6 UME6 compound->UME6 UCF1 UCF1 compound->UCF1 Hyphae Hyphae Formation TEC1->Hyphae Promotes UME6->Hyphae Promotes UCF1->Hyphae Inhibits Biofilm Biofilm Formation Hyphae->Biofilm Essential for

Caption: Hypothesized mechanism of antifungal action via gene regulation.

This proposed pathway suggests that this compound may exert its antifungal effect by downregulating key positive regulators of filamentation, TEC1 and UME6, while potentially upregulating negative regulators like UCF1. The net effect would be an inhibition of the yeast-to-hyphae transition, a critical step for biofilm formation and tissue invasion by pathogenic Candida species.[2]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to 3-bromo-6-chlorochromone suggests a strong potential for antifungal activity, particularly against the high-priority fungal pathogen C. auris. The provided data and hypothesized mechanism of action serve as a foundational guide for future research.

Recommendations for further investigation include:

  • Synthesis and in vitro screening: The primary step is to synthesize this compound and perform antifungal susceptibility testing against a broad panel of clinically relevant fungal pathogens to determine its MIC values.

  • Mechanism of action studies: Should significant antifungal activity be confirmed, further studies, including transcriptomics, proteomics, and enzymatic assays, are warranted to elucidate the precise molecular targets and signaling pathways affected by the compound.

  • Structure-activity relationship (SAR) studies: A systematic investigation of substitutions on the chromone ring will help in optimizing the antifungal potency and selectivity, potentially leading to the development of a novel class of antifungal therapeutics.

  • Toxicity and in vivo efficacy: Promising candidates should be evaluated for their cytotoxicity against mammalian cell lines and subsequently tested in animal models of fungal infections to assess their in vivo efficacy and safety profile.

References

Unraveling the Enigmatic Mechanism of 3-Bromo-6-chloro-7-methylchromen-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the precise mechanism of action for 3-Bromo-6-chloro-7-methylchromen-4-one remains to be definitively elucidated through direct experimental evidence, a comprehensive review of structurally analogous chromen-4-one derivatives provides a strong foundation for postulating its potential biological activities and molecular targets. This technical guide synthesizes the existing body of research on substituted chromen-4-ones to infer the likely mechanistic pathways of this specific compound. Drawing upon a wealth of preclinical data for related molecules, we will explore potential antitumor, anti-inflammatory, and antimicrobial properties, detailing possible interactions with key cellular signaling cascades. This document aims to provide a robust framework for future research and drug development efforts centered on this compound.

Introduction: The Therapeutic Potential of the Chromen-4-one Scaffold

The chromen-4-one (also known as chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3][4] The specific substitutions on the chromone ring system play a critical role in defining the pharmacological profile of each derivative, influencing its target specificity and potency. The subject of this guide, this compound, possesses a unique combination of halogen and methyl substitutions that are predicted to modulate its biological effects.

Inferred Biological Activities and Potential Mechanisms of Action

Based on the activities of structurally similar chromen-4-one derivatives, this compound is likely to exhibit a range of biological effects. The following sections detail these potential activities and the underlying molecular mechanisms, supported by data from analogous compounds.

Anticancer Activity

Substituted chromen-4-ones have emerged as a promising class of antitumor agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1][4] The proposed mechanisms for their anticancer effects are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

2.1.1. Induction of Apoptosis:

A common mechanism of action for anticancer chromones is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, studies on related chromone derivatives have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to cell death. Furthermore, the tumor suppressor protein p53 has been implicated in the apoptotic response to certain chromones.[3]

2.1.2. Inhibition of Pro-inflammatory Pathways:

Chronic inflammation is a well-established driver of tumorigenesis. Several chromen-4-one derivatives have been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[3] By inhibiting these key mediators of inflammation and angiogenesis, this compound could potentially disrupt the tumor microenvironment and inhibit cancer progression.

2.1.3. Targeting Specific Kinases and Enzymes:

Recent research has identified specific molecular targets for some chromen-4-one derivatives. For example, certain substituted chroman-4-ones, which share a similar core structure, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[5] SIRT2 is implicated in various cellular processes, including cell cycle control and tumorigenesis, making it an attractive target for cancer therapy. Other studies have pointed towards the inhibition of tubulin polymerization as a potential mechanism for the cytotoxic effects of some chromenes.[1]

Quantitative Data from Structurally Related Compounds

To provide a clearer perspective on the potential potency of this compound, the following tables summarize quantitative data from studies on analogous chromen-4-one derivatives.

Table 1: Anticancer Activity of Substituted Chromene Derivatives

CompoundCell LineIC50 (nM)Reference
Chromene 4aA172 (Glioma)640[1]
Chromene 4eA172 (Glioma)7.4[1]

Table 2: Anti-inflammatory Activity of a Chromene Derivative in an Animal Model of Hepatocellular Carcinoma (HCC)

ParameterControl GroupHCC GroupHCC + Chromene DerivativeReference
TNF-α (pg/mL)15.2 ± 1.345.8 ± 3.120.5 ± 1.9[3]
VEGF (pg/mL)28.4 ± 2.589.1 ± 6.735.7 ± 3.1[3]

Detailed Experimental Protocols for Key Experiments

The following are representative experimental protocols from the cited literature that could be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Pro-inflammatory Cytokines
  • Sample Collection: Collect serum or cell culture supernatant from treated and control groups.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, VEGF).

  • Standard Curve: Generate a standard curve using recombinant cytokines.

  • Concentration Determination: Determine the concentration of the cytokines in the samples by interpolating from the standard curve.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be modulated by this compound based on the activities of related compounds.

G cluster_0 Inferred Anticancer Mechanism of this compound Compound 3-Bromo-6-chloro-7- methylchromen-4-one SIRT2 SIRT2 Inhibition Compound->SIRT2 Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, VEGF) Compound->Inflammation Apoptosis ↑ Pro-apoptotic Proteins (Bax) ↓ Anti-apoptotic Proteins (Bcl-2) Compound->Apoptosis CellCycle Cell Cycle Arrest SIRT2->CellCycle Tubulin->CellCycle CancerCellDeath Cancer Cell Death Inflammation->CancerCellDeath Apoptosis->CancerCellDeath CellCycle->CancerCellDeath

Caption: Inferred anticancer signaling pathways of this compound.

G cluster_1 Experimental Workflow for Assessing Anticancer Activity Start Start: Synthesize/ Obtain Compound CellCulture Cancer Cell Culture Start->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT WesternBlot Western Blot (Apoptotic Proteins) CellCulture->WesternBlot ELISA ELISA (Inflammatory Cytokines) CellCulture->ELISA DataAnalysis Data Analysis and Mechanism Elucidation MTT->DataAnalysis WesternBlot->DataAnalysis ELISA->DataAnalysis

Caption: Proposed experimental workflow to investigate the anticancer mechanism.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently unavailable, the extensive research on structurally related chromen-4-one derivatives provides a strong basis for inferring its potential biological activities. The evidence strongly suggests that this compound is likely to possess anticancer properties, potentially mediated through the induction of apoptosis, inhibition of pro-inflammatory signaling, and targeting of specific cellular enzymes.

Future research should focus on validating these inferred mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a novel therapeutic agent. The unique substitution pattern of this compound may confer novel pharmacological properties, and a comprehensive structure-activity relationship study of related analogues would be highly valuable.

References

The Rising Profile of Halogenated Chromen-4-ones: A Technical Guide on Synthesis and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, characterization, and potential biological significance of halogenated chromen-4-ones, a class of heterocyclic compounds attracting growing interest in medicinal chemistry. While specific data on every derivative is not always available, this paper will use 3-Bromo-6-chloro-7-methylchromen-4-one as a representative example to illustrate the broader characteristics and potential of this compound class. The information presented herein is a synthesis of available literature on closely related analogues and general principles of chromone chemistry, providing a foundational resource for researchers in the field.

Physicochemical Properties of a Representative Halogenated Chromone

The fundamental physicochemical properties of a molecule are critical for its development as a potential therapeutic agent. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 263365-48-6Chemcd
Molecular Formula C₁₀H₆BrClO₂Chemcd
Molecular Weight 273.512 g/mol Chemcd
Synonyms 3-Bromo-6-chloro-7-methyl-4H-chromen-4-oneChemcd

Synthesis of Halogenated Chromen-4-ones: A Generalized Approach

The synthesis of the chromen-4-one scaffold can be achieved through several established methods. A common and versatile approach involves the cyclization of a substituted 2'-hydroxyacetophenone. The following protocol is a generalized procedure for the synthesis of a halogenated chromen-4-one, based on common organic synthesis techniques for this class of compounds.

Generalized Experimental Protocol

Step 1: Synthesis of the 2'-Hydroxyacetophenone Precursor

The synthesis would likely begin with a suitably substituted phenol, in this case, a 4-chloro-5-methylphenol. This precursor would then undergo a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group at the 2'-position.

Step 2: Cyclization to the Chromone Core

A common method for constructing the pyrone ring is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization. Alternatively, condensation with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can be employed.

Step 3: Halogenation of the Chromone Core

The final step would involve the selective bromination at the 3-position of the 6-chloro-7-methylchromen-4-one intermediate. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV irradiation.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

G cluster_0 Synthesis of this compound A 4-Chloro-5-methylphenol B 2'-Hydroxy-4'-chloro-5'-methylacetophenone A->B Friedel-Crafts Acylation C 6-Chloro-7-methylchromen-4-one B->C Cyclization (e.g., with DMF-DMA) D This compound C->D Bromination (e.g., with NBS) G cluster_1 Apoptosis Signaling Pathway A Halogenated Chromone B Cellular Stress A->B C Mitochondrial Pathway B->C D Caspase Activation C->D E Apoptosis D->E

Methodological & Application

Research Applications of 3-Bromo-6-chloro-7-methylchromen-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromen-4-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of halogen atoms and methyl groups to the chromen-4-one scaffold can significantly modulate their biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This document provides detailed application notes and experimental protocols for the potential research applications of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromen-4-one derivative.

Disclaimer: Specific experimental data and established protocols for this compound are not extensively available in the current scientific literature. The following application notes and protocols are based on the known biological activities of structurally related chromen-4-one and coumarin derivatives and are provided as a guide for exploratory research.

I. Potential Research Applications

Based on the biological activities of analogous compounds, this compound holds potential for investigation in the following areas:

  • Anti-Cancer Research: Halogenated chromenes and coumarins have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3][4][5] The presence of bromine and chlorine atoms on the chromen-4-one core may enhance its anti-proliferative activity. Potential mechanisms of action to investigate include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][3]

  • Kinase Inhibition: The chromen-4-one scaffold is a known ATP-competitive inhibitor of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[6][7] this compound could be screened against a panel of kinases to identify potential targets.

  • Antibacterial and Antifungal Activity: Halogenated natural products are known to possess antimicrobial properties.[8][9][10][11] This compound could be evaluated for its efficacy against a range of pathogenic bacteria and fungi.

II. Data Presentation: Biological Activities of Related Chromen-4-one Derivatives

Due to the absence of specific data for this compound, the following table summarizes the anti-cancer activity of other substituted chromene derivatives to provide a reference for expected potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrileA172 (Glioma)0.0074[1]
5,7-dimethoxy-4-methyl-6-nitro-chromen-2-oneColon Cancer CellsNot specified, but showed high cytotoxicity[2]
5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamideVarious Tumor Cells0.0035 - 0.0319[3]
4H-chromen-4-one derivativeHuman Colon Carcinoma9.68 µg/ml[12]
4H-chromen-4-one derivativeHuman Prostate Adenocarcinoma9.93 µg/ml[12]

III. Experimental Protocols

A. Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 3-halochromones.[13][14]

Step 1: Synthesis of 6-chloro-7-methylchromen-4-one

This intermediate can be synthesized from 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one through cyclization with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.

Step 2: Bromination of 6-chloro-7-methylchromen-4-one

The bromination at the C3 position can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride, or by using potassium bromide (KBr) with an oxidizing agent.[13]

Protocol: Synthesis of this compound

  • Synthesis of 6-chloro-7-methylchromen-4-one:

    • To a solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Reflux the mixture for 12-18 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in acetic acid and add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture at 100°C for 2-4 hours.

    • Pour the cooled reaction mixture into ice-water.

    • Filter the precipitated solid, wash with water, and dry to obtain 6-chloro-7-methylchromen-4-one.

    • Purify the crude product by recrystallization from ethanol.

  • Bromination at C3:

    • Dissolve 6-chloro-7-methylchromen-4-one in a suitable solvent such as acetic acid.

    • Add potassium bromide (KBr) and an oxidizing agent (e.g., potassium persulfate) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

B. In Vitro Anti-Cancer Activity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of the compound against cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

C. In Vitro Kinase Inhibition Assay

This is a general protocol to screen for kinase inhibitory activity.[15]

Protocol:

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.

    • Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based assays that detect substrate phosphorylation).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

IV. Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one intermediate 6-chloro-7-methylchromen-4-one start->intermediate DMF-DMA, H+ final This compound intermediate->final Brominating Agent (e.g., NBS or KBr/Oxidant)

Caption: Proposed synthetic workflow for this compound.

Anticancer_Screening_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end Cytotoxicity Profile data_analysis->end

Caption: Experimental workflow for in vitro anti-cancer screening.

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Compound This compound Compound->Kinase Inhibition

Caption: Proposed mechanism of kinase inhibition by this compound.

References

Application Notes and Protocols for 3-Bromo-6-chloro-7-methylchromen-4-one: A Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated chromone derivative with potential as a chemical probe for biological research. The chromone scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties. The specific substitutions on this particular molecule, a bromine at the 3-position, a chlorine at the 6-position, and a methyl group at the 7-position, are anticipated to confer unique properties regarding its biological targets and mechanism of action.

These application notes provide an overview of the current understanding of this compound and preliminary protocols for its use in cell-based assays. Due to the novelty of this compound, the information presented here is based on the general properties of chromone derivatives and will be updated as more specific data becomes available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 263365-48-6N/A
Molecular Formula C₁₀H₆BrClO₂N/A
Molecular Weight 273.51 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water.N/A

Putative Biological Activity

While the specific biological targets of this compound have not yet been fully elucidated, related chromone-containing compounds have been reported to exhibit a variety of activities, including but not limited to:

  • Kinase Inhibition: Many chromone derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways.

  • Enzyme Inhibition: Other enzymatic targets, such as phosphatases and proteases, could be modulated by this compound.

  • Receptor Modulation: Interaction with nuclear receptors or other cellular receptors is a possibility.

Further research is required to identify the specific molecular targets and pathways affected by this compound.

Experimental Protocols

The following are general protocols that can be adapted for the initial characterization of the biological activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of the compound on cell viability and to establish a working concentration range for further experiments.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HEK293T)

  • Complete cell culture medium

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Workflow:

Caption: Workflow for determining cell viability/cytotoxicity.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of the 10 mM stock solution of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO vehicle control.

  • Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for a further 24, 48, or 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for Pathway Analysis

This protocol can be used to investigate the effect of the compound on specific signaling pathways.

Materials:

  • Mammalian cell line of interest

  • 6-well or 10 cm cell culture dishes

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., phosphorylated and total forms of kinases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Workflow:

Application Notes and Protocols: 3-Bromo-6-chloro-7-methylchromen-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-Bromo-6-chloro-7-methylchromen-4-one and related halogenated chromen-4-one derivatives in medicinal chemistry. The document outlines potential therapeutic areas, summarizes biological activity data of structurally similar compounds, and provides detailed experimental protocols for synthesis and biological evaluation.

Introduction to Halogenated Chromen-4-ones in Drug Discovery

The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of many naturally occurring and synthetic bioactive compounds. The introduction of halogen atoms, such as bromine and chlorine, into the chromone ring system can significantly modulate the physicochemical and pharmacological properties of the molecule. This often leads to enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. This compound is a representative member of this class, and while specific data for this exact compound is limited, the broader family of halogenated chromen-4-ones has demonstrated significant potential in several therapeutic areas.

Potential Therapeutic Applications

Based on studies of structurally related compounds, this compound is a promising candidate for investigation in the following areas:

  • Antiviral Activity: Chromen-4-one derivatives have been investigated as inhibitors of various viral targets. Notably, substituted chromen-4-ones have been identified as potential inhibitors of Hepatitis B Virus (HBV) by targeting the covalently closed circular DNA (cccDNA).[1][2]

  • Antimicrobial Activity: Halogenated flavonoids, including chromones, have shown potent activity against a range of pathogenic bacteria and fungi. The presence of chlorine and bromine atoms can enhance the antimicrobial properties of the chromone scaffold.[3]

  • Monoamine Oxidase B (MAO-B) Inhibition: Chromone derivatives have emerged as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative disorders such as Parkinson's disease.[4]

Biological Activity of Related Halogenated Chromen-4-ones

The following tables summarize the biological activity of various halogenated chromen-4-one derivatives from published studies. This data provides a strong rationale for the investigation of this compound in similar assays.

Table 1: Antiviral Activity of Substituted Chromen-4-one Derivatives against Hepatitis B Virus (HBV)

Compound IDStructureTargetAssayIC₅₀ (µM)Reference
Representative CmpdSubstituted Chromen-4-oneHBV cccDNAHepDES19 Inhibition0.1 - 10[1][2]

Table 2: Antimicrobial Activity of Halogenated Chromen-4-one Analogs

Compound ClassTarget OrganismsAssayMIC (µg/mL)Reference
Chroman-4-one DerivativesStaphylococcus epidermidis, Candida spp.Microdilution128 (antibacterial), Good activity (antifungal)[5][6]

Table 3: MAO-B Inhibitory Activity of Substituted Chromone Derivatives

Compound IDSubstitution PatternTargetAssayIC₅₀ (nM)Selectivity Index (SI)Reference
Compound 17d Chromone-hydroxypyridinone hybridhMAO-BFluorometric67.02 ± 4.311[7]
Cmpd with 6-[(3-bromobenzyl)oxy]C3-acidic/aldehydic groupshMAO-BFluorometric2.8 and 3.7High[8]
Chromane-2,4-dione 133 C6/C7-substitutedhMAO-BFluorometric638Selective[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of halogenated chromen-4-ones, based on established literature procedures.

4.1. General Synthesis of this compound

A common route for the synthesis of 3-halogenated chromen-4-ones involves the cyclization of a corresponding phenol derivative followed by halogenation.

  • Step 1: Synthesis of 6-chloro-7-methylchroman-4-one

    • This can be achieved through various methods, including the reaction of a substituted phenol with an appropriate three-carbon synthon. A general method involves the reaction of 4-chloro-3-methylphenol with an acrylic acid derivative followed by intramolecular Friedel-Crafts acylation.

  • Step 2: Bromination of the Chroman-4-one

    • The synthesized 6-chloro-7-methylchroman-4-one can be subjected to bromination at the C3 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride.

  • Step 3: Dehydrogenation to form the Chromen-4-one

    • The resulting 3-bromo-6-chloro-7-methylchroman-4-one is then dehydrogenated to introduce the double bond in the pyranone ring, yielding this compound. This can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

4.2. Antiviral Assay Protocol (Hepatitis B Virus cccDNA Inhibition)

This protocol is based on the Engineered HepDES19 primary screen assay.[1][2]

  • Cell Culture: Maintain HepDES19 cells, a stable cell line that produces HBV cccDNA, in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the HepDES19 cells in 96-well plates. After cell attachment, treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

  • cccDNA Extraction: After incubation, lyse the cells and extract the episomal DNA containing the HBV cccDNA.

  • Quantification of cccDNA: Quantify the amount of HBV cccDNA using a quantitative real-time PCR (qPCR) assay with specific primers and probes targeting the HBV genome.

  • Data Analysis: Determine the concentration of the test compound that inhibits cccDNA formation by 50% (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

4.3. Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

4.4. Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol (Fluorometric)

This is a common in vitro assay to determine the inhibitory activity of compounds against MAO-B.[9][10][11]

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine or tyramine) in an assay buffer.

  • Inhibitor Preparation: Prepare various concentrations of the test compound.

  • Assay Reaction: In a 96-well plate, add the MAO-B enzyme and the test compound at different concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Detection: The MAO-B enzyme activity leads to the production of hydrogen peroxide, which can be detected using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase. Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of MAO-B inhibition against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Potential Mechanisms

5.1. Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Substituted Phenol step1 Cyclization start->step1 step2 Bromination (e.g., NBS) step1->step2 step3 Dehydrogenation (e.g., DDQ) step2->step3 end This compound step3->end

Caption: General synthetic workflow for this compound.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Pipeline cluster_antiviral Antiviral Screening cluster_antimicrobial Antimicrobial Screening cluster_maob MAO-B Inhibition Screening compound Test Compound (e.g., this compound) av_assay HBV cccDNA Assay compound->av_assay am_assay Broth Microdilution compound->am_assay maob_assay Fluorometric Assay compound->maob_assay av_result IC50 Determination av_assay->av_result am_result MIC Determination am_assay->am_result maob_result IC50 Determination maob_assay->maob_result

Caption: Workflow for the biological evaluation of chromen-4-one derivatives.

5.2. Proposed Mechanisms of Action

MAOB_Inhibition_Pathway cluster_mechanism Proposed Mechanism of MAO-B Inhibition compound Chromen-4-one Inhibitor inhibition Inhibition compound->inhibition maob MAO-B Enzyme product Oxidized Product + H2O2 maob->product substrate Monoamine Substrate substrate->maob inhibition->maob Blocks active site

Caption: Simplified diagram of competitive MAO-B inhibition by chromen-4-ones.

Conclusion

This compound belongs to a class of halogenated chromen-4-ones with significant potential in medicinal chemistry. The available data on related compounds strongly suggest that this molecule warrants further investigation as a potential antiviral, antimicrobial, and MAO-B inhibitory agent. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate such studies. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising scaffold for future drug development endeavors.

References

Application Notes & Protocols for 3-Bromo-6-chloro-7-methylchromen-4-one Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromen-4-one derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological properties. These structures are recognized for their potential to interact with various cellular targets, leading to a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This document provides a detailed framework for the initial biological evaluation of a novel derivative, 3-Bromo-6-chloro-7-methylchromen-4-one. The following protocols for cytotoxicity screening and antimicrobial evaluation are based on established methodologies for similar chromen-4-one compounds.

Anticancer Activity Evaluation

A primary area of investigation for novel chromen-4-one derivatives is their potential as anticancer agents. Compounds of this class have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as telomerase and sirtuins. The initial assessment of anticancer potential is typically performed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound, a key indicator of its cytotoxic potential.

Materials:

  • This compound (Test Compound)

  • Human cancer cell lines (e.g., SGC-7901, HepG2, Hela, U87, SMMC-7721)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, perform a cell count, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Summarize the IC₅₀ values for this compound against the tested cancer cell lines in a clear, tabular format.

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Positive Control)
SGC-7901DataData
HepG2DataData
HelaDataData
U87DataData
SMMC-7721DataData

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Test Compound (Serial Dilutions) incubate_24h->treat_compound incubate_48h Incubate for 48h treat_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 492 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Potential Signaling Pathway: Apoptosis Induction

Many chromen-4-one derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated if the test compound shows significant cytotoxicity.

Apoptosis_Pathway Compound 3-Bromo-6-chloro-7- methylchromen-4-one Cell_Stress Cellular Stress Compound->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pore Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Antimicrobial Activity Evaluation

The emergence of microbial resistance to existing drugs necessitates the discovery of new antimicrobial agents. Chroman-4-one and homoisoflavonoid derivatives have demonstrated promising activity against various pathogenic microorganisms.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis)

  • Fungal strains (e.g., Candida albicans, Candida tropicalis, Aspergillus flavus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Microbial inoculums standardized to 0.5 McFarland

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI) in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the corresponding broth.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Data Presentation:

Present the MIC values for this compound against the tested microbial strains in a tabular format.

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
S. epidermidisDataData
P. aeruginosaDataData
S. enteritidisDataData
C. albicansDataData
C. tropicalisDataData
A. flavusDataData

Experimental Workflow: MIC Determination

MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application Notes and Protocols for 3-Bromo-6-chloro-7-methylchromen-4-one in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data on the application of 3-Bromo-6-chloro-7-methylchromen-4-one for cell imaging. The following application notes, protocols, and data are presented as a generalized guide for the evaluation of a novel chromenone-based compound for live-cell imaging, based on the known properties of similar fluorescent dyes. All parameters and procedures would require experimental validation for this specific molecule.

Application Note: A Potential Novel Fluorophore for Cellular Imaging

Introduction

This compound is a halogenated chromenone derivative. The chromenone scaffold is a core structure in many synthetic and natural compounds that exhibit fluorescence. Substitution on the chromenone ring system can modulate the photophysical properties, making these compounds versatile candidates for the development of novel fluorescent probes for biological imaging. This document provides a hypothetical framework for the characterization and application of this compound as a fluorescent probe for imaging live or fixed cells.

Principle

The utility of a novel fluorophore for cell imaging is dependent on several key characteristics: its ability to be excited by common light sources (e.g., lasers on a confocal microscope), its emission of a detectable fluorescent signal, its photostability, its permeability to cell membranes, and its low cytotoxicity. The protocols outlined below provide a systematic approach to evaluating these properties for this compound.

Potential Applications

Based on the chromenone core, this compound could potentially be developed for:

  • General cytoplasmic and organelle staining.

  • As a basis for targeted probes by conjugating it to specific ligands.

  • Use in multi-color imaging experiments with other fluorophores.

Data Presentation

The following tables summarize the types of quantitative data that should be collected to characterize this compound for cell imaging applications.

Table 1: Photophysical Properties

PropertyValueConditions
Molar Absorptivity (ε) To be determinedIn PBS, pH 7.4
Absorption Maximum (λabs) To be determinedIn PBS, pH 7.4
Emission Maximum (λem) To be determinedIn PBS, pH 7.4
Quantum Yield (Φ) To be determinedRelative to a standard (e.g., Quinine Sulfate)
Stokes Shift To be determinedλem - λabs
Photostability To be determinedHalf-life under continuous illumination

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Incubation Time (h)Assay Method
HeLaTo be determined24MTT Assay
HEK293To be determined24MTT Assay
A549To be determined24MTT Assay

Experimental Protocols

Protocol 1: Determination of Photophysical Properties

This protocol describes the measurement of the key photophysical properties of the compound.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of dilutions of the stock solution in PBS (e.g., 1, 5, 10, 20 µM).

  • Absorption Spectrum: a. Record the absorbance spectrum of a 10 µM solution from 250 nm to 700 nm using a UV-Vis spectrophotometer. b. Identify the wavelength of maximum absorbance (λabs).

  • Emission Spectrum: a. Excite the 10 µM solution at its λabs in a fluorometer. b. Record the emission spectrum to determine the wavelength of maximum emission (λem).

  • Quantum Yield: a. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a reference standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). b. Calculate the quantum yield using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) (Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent).

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol describes how to assess the cytotoxicity of the compound on a mammalian cell line.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). b. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate for 24 hours.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the control. b. Plot the cell viability against the compound concentration and determine the IC50 value.

Protocol 3: Live-Cell Imaging

This protocol provides a general procedure for staining live cells with the compound.

Materials:

  • HeLa cells

  • Glass-bottom imaging dishes

  • DMEM with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Culture: Seed HeLa cells on a glass-bottom imaging dish and allow them to adhere and grow for 24-48 hours.

  • Staining: a. Prepare a working solution of the compound in pre-warmed culture medium (start with a concentration of 1-10 µM, based on cytotoxicity data). b. Remove the existing medium from the cells and wash once with warm PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or fresh culture medium.

  • Imaging: a. Add fresh, pre-warmed culture medium to the dish. b. Place the dish on the stage of the confocal microscope. c. Excite the cells with a laser line close to the λabs of the compound and collect the emission using a filter set appropriate for the λem. d. Optimize imaging parameters (laser power, gain, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Visualizations

Experimental_Workflow_Photophysical_Properties cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock 10 mM Stock in DMSO working Dilutions in PBS stock->working abs UV-Vis Spectrophotometry (Determine λabs) working->abs em Fluorometry (Determine λem) working->em qy Quantum Yield Measurement working->qy data Photophysical Data abs->data em->data qy->data

Caption: Workflow for Determining Photophysical Properties.

Experimental_Workflow_Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read calc Calculate IC50 read->calc

Caption: Workflow for Cytotoxicity Assessment using MTT Assay.

Experimental_Workflow_Live_Cell_Imaging start Seed Cells on Glass-bottom Dish stain Stain with Compound start->stain wash Wash Cells stain->wash image Image with Confocal Microscope wash->image end Analyze Images image->end

Caption: General Workflow for Live-Cell Imaging.

Application Notes and Protocols: 3-Bromo-6-chloro-7-methylchromen-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromen-4-one scaffolds are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged structures in drug discovery. The strategic incorporation of halogen atoms and methyl groups can significantly modulate their biological profiles. 3-Bromo-6-chloro-7-methylchromen-4-one is a synthetic derivative of the chromen-4-one core, and while specific data for this compound is limited, its structural features suggest potential as a therapeutic agent, particularly in oncology. This document provides an overview of the potential applications, relevant signaling pathways, and detailed experimental protocols for the evaluation of this compound, based on the established activities of structurally related chromone derivatives.

Potential Therapeutic Applications

Based on extensive research into the chromen-4-one family of compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Agent: Many chromone derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] The halogenated substituents on the benzo-γ-pyrone framework may enhance these activities.

  • Kinase Inhibitor: The chromone scaffold has been identified as a core structure for the development of inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[3][4]

  • Anti-inflammatory Agent: Certain chromone derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.[5]

  • Antimicrobial Agent: The chromone nucleus is also associated with antibacterial and antifungal activities.[5]

Mechanism of Action (Hypothesized)

Drawing parallels from related chromen-4-one compounds, the potential mechanisms of action for this compound could involve:

  • Inhibition of Protein Kinases: The compound may act as an inhibitor of key signaling kinases such as p38 MAPK, PI3K/Akt, or CK2, thereby disrupting cancer cell proliferation, survival, and metastasis.[3][4][6]

  • Induction of Apoptosis: It may trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[7]

  • Cell Cycle Arrest: The compound could potentially arrest the cell cycle at specific checkpoints, such as G2/M phase, preventing cancer cell division.[6]

  • Generation of Reactive Oxygen Species (ROS): Some anticancer agents induce oxidative stress, leading to DNA damage and cell death.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is illustrative and should be experimentally determined.

Cell LineCancer TypeIC50 (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma8.5
NCI-H460Lung Carcinoma12.2
SF-268Glioblastoma15.7
A549Lung Carcinoma10.8
HeLaCervical Adenocarcinoma9.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation for the synthesis of 3-halochromones and may require optimization.

Materials:

  • Appropriately substituted 2'-hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acetophenone Preparation: Synthesize or procure the starting 2'-hydroxyacetophenone with the desired 6-chloro and 7-methyl substitutions.

  • Bromination: Dissolve the substituted 2'-hydroxyacetophenone in a suitable solvent like CCl4.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: The crude product is then treated with a base (e.g., NaOH) to facilitate intramolecular cyclization to the chromen-4-one ring.

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Chromone_Compound 3-Bromo-6-chloro-7- methylchromen-4-one Chromone_Compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for determining the in vitro cytotoxicity using the MTT assay.

SAR_Logic cluster_0 Substitutions Chromone_Core Chromen-4-one Core Scaffold R1 R1: Bromine at C3 Chromone_Core->R1 Modification R2 R2: Chlorine at C6 Chromone_Core->R2 Modification R3 R3: Methyl at C7 Chromone_Core->R3 Modification Biological_Activity Enhanced Biological Activity (e.g., Anticancer) R1->Biological_Activity R2->Biological_Activity R3->Biological_Activity

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study of substituted chromen-4-ones.

References

Application Notes and Protocols for the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a focused library of 3-Bromo-6-chloro-7-methylchromen-4-one derivatives. These compounds serve as valuable scaffolds for Structure-Activity Relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents. The chromen-4-one core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of a bromine atom at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 7-position is designed to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Introduction to SAR Studies of Chromen-4-ones

SAR studies are a cornerstone of modern drug discovery, enabling the systematic exploration of how chemical structure influences biological activity. For the chromen-4-one scaffold, SAR studies have revealed several key insights. The nature and position of substituents on the bicyclic ring system can dramatically impact potency and selectivity. For instance, halogenation has been shown to influence the anticancer activity of related chalcones and other heterocyclic systems.[3] This systematic modification of the this compound core will allow for the elucidation of critical structure-activity relationships, guiding the design of more potent and selective drug candidates.

Proposed Biological Target and Signaling Pathway

Based on existing literature for chromen-4-one derivatives, a plausible biological target for this series of compounds is a protein kinase involved in cancer cell proliferation and survival. Many chromone derivatives have been identified as inhibitors of various kinases. For the purpose of this application note, we will hypothesize that the synthesized compounds are inhibitors of a hypothetical "Cancer-Associated Kinase" (CAK). Inhibition of CAK is presumed to disrupt a downstream signaling cascade, leading to apoptosis of cancer cells.

Below is a diagram illustrating the proposed signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds CAK Cancer-Associated Kinase (CAK) (Target of Synthesized Compounds) Receptor->CAK Activates Downstream_Kinase Downstream Kinase CAK->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation & Survival) Transcription_Factor->Gene_Expression Promotes Synthesized_Compound 3-Bromo-6-chloro-7- methylchromen-4-one Derivative Synthesized_Compound->CAK Inhibits

Caption: Proposed signaling pathway targeted by this compound derivatives.

Experimental Protocols

The synthesis of the target this compound derivatives is proposed to be a two-step process, starting from the commercially available 4-chloro-3-methylphenol. The general workflow is outlined in the diagram below.

G Start 4-Chloro-3-methylphenol Step1 Step 1: Chromone Formation Start->Step1 Intermediate 6-Chloro-7-methylchromen-4-one Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 Product This compound Step2->Product SAR_Derivatives Synthesis of SAR Derivatives Product->SAR_Derivatives Final_Products Library of Derivatives SAR_Derivatives->Final_Products

Caption: Synthetic workflow for the preparation of this compound derivatives.

Step 1: Synthesis of 6-Chloro-7-methylchromen-4-one

This procedure is adapted from established methods for chromone synthesis from substituted phenols.

Materials:

  • 4-Chloro-3-methylphenol

  • Polyphosphoric acid (PPA)

  • Ethyl acetoacetate

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-chloro-3-methylphenol (1.0 eq) in anhydrous toluene, add polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 80°C.

  • Slowly add ethyl acetoacetate (1.2 eq) to the reaction mixture.

  • Continue stirring at 100°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 6-chloro-7-methylchromen-4-one as a solid.

Step 2: Synthesis of this compound

This protocol for the bromination of the chromone core is based on methods utilizing N-bromosuccinimide (NBS).[4][5][6][7][8]

Materials:

  • 6-Chloro-7-methylchromen-4-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) (catalytic amount)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Hexane

Procedure:

  • Dissolve 6-chloro-7-methylchromen-4-one (1.0 eq) in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with 10% Na₂S₂O₃ solution to quench any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography using a hexane-dichloromethane gradient to yield the final product, this compound.

Data Presentation for SAR Studies

Following the synthesis of a library of derivatives, their biological activity would be assessed against the chosen target (e.g., CAK). The quantitative data, typically IC₅₀ values (the concentration of the compound that inhibits 50% of the target's activity), should be summarized in a table for clear comparison. Below is a representative table illustrating how SAR data for a hypothetical series of this compound derivatives could be presented.

Compound IDIC₅₀ (µM) vs. CAK
1a -H-H-H15.2
1b -OCH₃-H-H8.5
1c -Cl-H-H12.8
1d -H-F-H9.1
1e -H-CF₃-H25.4
1f -H-H-NO₂30.1
1g -H-H-NH₂5.3

Note: The data in this table is purely illustrative and intended to demonstrate the format for presenting SAR data. Actual IC₅₀ values would need to be determined experimentally.

Conclusion

The provided protocols offer a robust starting point for the synthesis of this compound derivatives for SAR studies. The systematic modification of this scaffold, coupled with rigorous biological evaluation, will provide valuable insights into the structural requirements for potent and selective inhibition of the chosen biological target. This, in turn, will accelerate the development of novel drug candidates based on the versatile chromen-4-one core.

References

Application Notes and Protocols: Chromen-4-one Derivatives as Fluorescent Markers

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Using 7-Amino-4-Methylcoumarin (AMC)

Disclaimer: While the topic of interest is 3-bromo-6-chloro-7-methylchromen-4-one, a thorough literature search did not yield specific data on its use as a fluorescent marker. Therefore, this document provides a detailed application note and protocol based on a well-characterized and structurally related blue-emitting fluorophore, 7-amino-4-methylcoumarin (AMC) , as a representative example of this compound class. These guidelines are intended to serve as a starting point for researchers interested in the application of chromen-4-one derivatives in fluorescence imaging and assays.

Introduction

Chromen-4-one and its derivatives, particularly coumarins, are a versatile class of heterocyclic compounds widely recognized for their significant fluorescent properties.[1] These molecules are characterized by a benzopyran-4-one core structure. Substitutions on the benzene ring can modulate their photophysical properties, making them suitable for various bio-imaging applications.[2][3] 7-amino-4-methylcoumarin (AMC) is a prominent member of the coumarin family, known for its strong blue fluorescence, high photostability, and use as a fluorescent label for biomolecules and as a reporter in enzyme assays.[1][4] This document outlines the key characteristics of AMC and provides protocols for its application in cellular imaging.

Photophysical Properties

The fluorescence of AMC is environmentally sensitive, though its spectral properties are stable around physiological pH.[5] The key photophysical data for AMC are summarized in the table below.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~341-351 nmVarious Solvents[5][6][7]
Emission Maximum (λem) ~430-441 nmVarious Solvents[5][6][7]
Molar Extinction Coefficient (ε) Not widely reported-
Fluorescence Quantum Yield (Φf) Can be high (up to 0.81 for a similar derivative in Methanol)Solvent Dependent[8]
Stokes Shift ~90-100 nmCalculated from λex and λem

Applications

AMC and its derivatives are valuable tools in various biological and drug discovery applications:

  • Fluorescent Labeling: The amino group of AMC allows for its conjugation to other molecules, such as peptides and proteins, to be used as fluorescent probes.[9]

  • Enzyme Assays: AMC is widely used as a fluorogenic substrate for proteases. When conjugated to a peptide, its fluorescence is quenched. Upon enzymatic cleavage, the release of free AMC results in a detectable fluorescent signal.[4][9]

  • Cellular Imaging: As a fluorescent dye, AMC can be used to stain cells and tissues for visualization by fluorescence microscopy.[1][10]

  • Flow Cytometry: AMCA (7-amino-4-methylcoumarin-3-acetic acid), a derivative of AMC, is used in multi-color flow cytometry analysis.[11]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific cell types and experimental conditions.

  • Reagent: 7-amino-4-methylcoumarin (AMC) powder.

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO) or acetone.[5][6]

  • Procedure:

    • Prepare a 10 mg/mL stock solution of AMC by dissolving the powder in the chosen solvent.[5][6]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

This protocol provides a basic framework for staining cells in culture.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA (optional) wash1->fixation wash2 Wash with PBS fixation->wash2 prepare_working Prepare working solution (1-10 µM in PBS/media) wash2->prepare_working incubation Incubate cells with working solution prepare_working->incubation wash3 Wash with PBS incubation->wash3 mounting Mount coverslip wash3->mounting imaging Image with fluorescence microscope mounting->imaging

Caption: Workflow for cellular staining with a fluorescent marker.

Protocol Steps:

  • Cell Culture: Seed and culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS), pH 7.4.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. For live-cell imaging, skip this step.

  • Washing after Fixation: If cells were fixed, wash them twice with PBS.

  • Staining:

    • Prepare a working solution of AMC by diluting the stock solution in PBS or cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

    • Incubate the cells with the AMC working solution for 15-30 minutes at 37°C, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove excess unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~450 nm).

Visualization of a Hypothetical Signaling Pathway

Fluorescent markers can be conjugated to specific antibodies or ligands to visualize components of signaling pathways. The following diagram illustrates a hypothetical pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Target Gene tf->gene Transcription ligand Fluorescent Ligand (AMC-conjugated) ligand->receptor Binding

Caption: A hypothetical signaling pathway initiated by a fluorescent ligand.

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chromen-4-one derivatives and solvents.

  • Handle all chemicals in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

  • Low Signal: Increase the concentration of the fluorescent marker or the incubation time. Ensure that the excitation and emission filters on the microscope are appropriate for the fluorophore.

  • High Background: Decrease the concentration of the fluorescent marker or the incubation time. Ensure thorough washing to remove unbound dye.

  • Photobleaching: Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium.

By following these guidelines and protocols, researchers can effectively utilize 7-amino-4-methylcoumarin as a representative fluorescent marker for a variety of applications in cell biology and drug discovery. The principles outlined here can be adapted for the investigation of other chromen-4-one derivatives as they become available.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-6-chloro-7-methylchromen-4-one.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, broken down by reaction step.

Step 1: Synthesis of 6-chloro-7-methyl-3-formylchromen-4-one via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic substrates like 2'-hydroxyacetophenones, leading to the formation of a 3-formylchromone intermediate.[1][2][3]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. The mixture is stirred for a further 30 minutes at this temperature to form the Vilsmeier reagent.[4][5]

  • Dissolve 5'-chloro-2'-hydroxy-4'-methylacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.[1][6]

  • Add the solution of the acetophenone derivative dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully into crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate is formed.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 6-chloro-7-methyl-3-formylchromen-4-one.

Troubleshooting Table: Step 1

Problem Potential Cause Troubleshooting Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly distilled POCl₃ and anhydrous DMF.
Low reactivity of the starting material.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
Incomplete formation of the Vilsmeier reagent.Ensure the dropwise addition of POCl₃ to DMF is done at a low temperature (0-5°C) with efficient stirring.
Precipitation during Vilsmeier reagent formation The Vilsmeier reagent can sometimes precipitate out of solution.This is not always problematic. Ensure the stirring is vigorous enough to maintain a suspension. If the stirrer bar gets stuck, consider using mechanical stirring. Adding a small amount of anhydrous solvent like dichloromethane might help.
Formation of multiple products (observed on TLC) Side reactions due to high temperatures.Maintain the reaction temperature as specified. Overheating can lead to decomposition or side reactions.
Impure starting materials.Ensure the purity of 5'-chloro-2'-hydroxy-4'-methylacetophenone before starting the reaction.
Difficulties in isolating the product Product is soluble in the aqueous layer.Ensure complete precipitation by adjusting the pH carefully. If the product is partially soluble, extract the aqueous layer with a suitable organic solvent like ethyl acetate after neutralization.
Oily product instead of a solid.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Purification by column chromatography might be necessary.
Step 2: Conversion of 6-chloro-7-methyl-3-formylchromen-4-one to 6-chloro-7-methylchromen-4-one

Experimental Protocol (Proposed):

  • Dissolve 6-chloro-7-methyl-3-formylchromen-4-one in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).

  • The product may precipitate out. If so, filter, wash with water, and dry.

  • If the product does not precipitate, extract it with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Table: Step 2

Problem Potential Cause Troubleshooting Solution
Incomplete Reaction Insufficient base or reaction time.Increase the amount of base or prolong the reflux time. Monitor by TLC.
Low reaction temperature.Ensure the reaction is maintained at a steady reflux.
Low Yield Product degradation under harsh basic conditions.Use a milder base (e.g., K₂CO₃ instead of NaOH) or perform the reaction at a lower temperature for a longer duration.
Loss of product during workup.Ensure proper neutralization and complete extraction from the aqueous layer.
Formation of Side Products Ring-opening of the chromone nucleus under strong basic conditions.Use milder reaction conditions. Alternatively, explore acidic deformylation methods.
Step 3: Bromination of 6-chloro-7-methylchromen-4-one

The final step is the regioselective bromination at the C-3 position of the chromone ring. This can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid.[7]

Experimental Protocol:

  • Dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in a suitable solvent like glacial acetic acid or carbon tetrachloride.

  • Add the brominating agent, either N-Bromosuccinimide (NBS, 1.1 equivalents) or a solution of bromine (Br₂, 1.1 equivalents) in acetic acid, dropwise at room temperature with stirring. For NBS, a radical initiator like AIBN or benzoyl peroxide might be required if the reaction is slow.[8]

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, pour the mixture into cold water.

  • If using Br₂, decolorize the excess bromine with a saturated solution of sodium thiosulfate.

  • Filter the precipitated solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure this compound.

Troubleshooting Table: Step 3

Problem Potential Cause Troubleshooting Solution
No or Slow Reaction Insufficient activation of the brominating agent.If using NBS, add a catalytic amount of a radical initiator (AIBN or benzoyl peroxide) and heat the reaction mixture.
Low temperature.Gently heat the reaction mixture to 40-50°C.
Formation of Multiple Brominated Products Over-bromination or bromination on the benzene ring.Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and maintain a controlled temperature. Bromination at the C-3 position is generally favored for chromones, but aromatic bromination can occur under harsh conditions.
Low Yield Loss of product during workup and purification.Ensure complete precipitation of the product. Minimize transfers and use appropriate recrystallization techniques to maximize recovery.
Decomposition of the product.Avoid excessive heating during the reaction and purification steps.
Product is difficult to purify Presence of unreacted starting material and/or side products.Optimize the reaction conditions to drive the reaction to completion. Use column chromatography for purification if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. Generally, yields for each step can range from moderate to good (50-80%) under optimized conditions. A low yield in one step will significantly impact the overall yield.[9][10]

Q2: How can I confirm the identity and purity of the synthesized compounds?

A2: The identity and purity of the intermediates and the final product should be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compounds. The number of signals, their chemical shifts, and coupling patterns provide detailed structural information.[6][8][11][12][13]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the presence of chlorine and bromine atoms through their characteristic isotopic patterns.[14][15][16][17][18]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carbonyl group of the chromone.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine (Br₂): is a toxic and corrosive liquid that causes severe burns. It should also be handled in a fume hood with appropriate PPE.

  • N,N-dimethylformamide (DMF): is a skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood.

  • Solvents: Many organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Q4: Are there alternative methods for the synthesis of the chromone core?

A4: Yes, several other methods exist for the synthesis of the chromone skeleton, including the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Simonis reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromone ring.[19]

Data Presentation

Table 1: Reagents and Typical Molar Equivalents

Step Reactant Reagent Molar Equivalent (Reagent) Solvent
1 5'-chloro-2'-hydroxy-4'-methylacetophenonePOCl₃ / DMF2 / 4DMF
2 6-chloro-7-methyl-3-formylchromen-4-oneNaOH or K₂CO₃1.5 - 2.0Ethanol / Water
3 6-chloro-7-methylchromen-4-oneNBS or Br₂1.1Acetic Acid or CCl₄

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Deformylation cluster_step3 Step 3: Bromination start1 5'-chloro-2'-hydroxy- 4'-methylacetophenone product1 6-chloro-7-methyl-3-formylchromen-4-one start1->product1 Formylation & Cyclization reagent1 POCl3 / DMF reagent1->start1 product2 6-chloro-7-methylchromen-4-one product1->product2 Hydrolysis reagent2 Base (e.g., NaOH) reagent2->product1 final_product This compound product2->final_product Bromination at C-3 reagent3 NBS or Br2/AcOH reagent3->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield in a Step? cause1 Impure Reagents start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Moisture Contamination start->cause4 cause5 Inefficient Workup start->cause5 sol1 Purify/Verify Reagents cause1->sol1 sol2 Recalculate & Re-weigh cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4 sol5 Improve Extraction/Purification cause5->sol5

Caption: General troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimizing 3-Bromo-6-chloro-7-methylchromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the electrophilic bromination of the precursor, 6-chloro-7-methylchromen-4-one, at the C3 position. This is typically achieved using a suitable brominating agent in an appropriate solvent.

Q2: Which brominating agents are recommended for this reaction?

A2: Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice due to its ease of handling and selectivity. Other effective reagents include pyridinium tribromide (Py·Br₃) and elemental bromine (Br₂). The choice of reagent can influence reaction conditions and selectivity.

Q3: What are the potential side reactions to be aware of during the bromination of 6-chloro-7-methylchromen-4-one?

A3: The primary side reaction of concern is the formation of a dibrominated product, where bromine is added to another position on the chromone ring. Over-bromination can occur if the reaction conditions, such as temperature or reaction time, are not carefully controlled. Another potential issue is the bromination at the benzylic position of the methyl group, especially if radical conditions are employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the spots of the starting material, the reaction mixture, and a co-spot, you can determine the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the recommended purification methods for the final product?

A5: After the reaction is complete, the crude product is typically purified using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, can be employed for further purification to obtain a high-purity product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material. 4. Inappropriate solvent.1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. 3. Verify the purity of 6-chloro-7-methylchromen-4-one by NMR or melting point. 4. Ensure the solvent is anhydrous if required by the reagent (e.g., for some NBS reactions). Consider alternative solvents like acetic acid or chloroform.
Formation of Multiple Products (low selectivity) 1. Over-bromination due to excess brominating agent. 2. Reaction temperature is too high. 3. Radical side reactions.1. Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). 2. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). 3. If using NBS, avoid radical initiators (like AIBN or benzoyl peroxide) and light to minimize benzylic bromination.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of closely eluting byproducts. 3. Oily product that does not crystallize.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a slight excess of the brominating agent. 2. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. 3. Attempt recrystallization from various solvent systems. If the product remains an oil, consider purification by preparative HPLC.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Moisture contamination.1. Use reagents from a reliable source and of the same batch for a series of reactions. 2. Carefully control the reaction parameters using an oil bath or a temperature controller. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the C3-bromination of 6-chloro-7-methylchromen-4-one.

Materials:

  • 6-chloro-7-methylchromen-4-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetic Acid

  • Sodium thiosulfate solution (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in a suitable solvent like carbon tetrachloride or acetic acid.

  • Addition of NBS: Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound by NMR, mass spectrometry, and melting point analysis.

Data Presentation: Representative Reaction Conditions for Bromination of Substituted Chromones

The following table summarizes various conditions reported in the literature for the bromination of chromone derivatives, which can serve as a starting point for optimization.

Starting Material Brominating Agent Solvent Temperature Time Yield (%)
6-MethylchromoneNBSCCl₄Reflux4 h85
6-ChlorochromoneBr₂Acetic AcidRoom Temp.12 h78
7-MethoxychromonePy·Br₃THFRoom Temp.6 h90
ChromoneNBSAcetic Acid80 °C2 h82

Visualizing the Workflow and Troubleshooting

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start: 6-chloro-7-methylchromen-4-one reaction Bromination (e.g., with NBS in Acetic Acid) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic start Problem Encountered low_yield Low/No Product Possible Causes: - Inactive Reagent - Suboptimal Conditions - Impure Starting Material start->low_yield multiple_products Multiple Products Possible Causes: - Over-bromination - High Temperature - Side Reactions start->multiple_products purification_issue Purification Difficulty Possible Causes: - Incomplete Reaction - Co-eluting Impurities - Oily Product start->purification_issue solution_reagent Check/Replace Reagent low_yield->solution_reagent Verify Reagent Activity solution_conditions Optimize Temp/Time low_yield->solution_conditions Modify Reaction Parameters multiple_products->solution_conditions Lower Reaction Temperature solution_stoichiometry Adjust Stoichiometry multiple_products->solution_stoichiometry Control Reagent Amount purification_issue->solution_conditions Ensure Full Conversion solution_chromatography Optimize Chromatography purification_issue->solution_chromatography Refine Separation Method

Caption: A logical flow for troubleshooting common problems in the bromination reaction.

Technical Support Center: Purification of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-6-chloro-7-methylchromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

Based on the purification of structurally similar chromone derivatives, a range of solvents can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Commonly used solvents for chromones include:

  • Hexane

  • Ethanol or Methanol

  • Acetone

  • Toluene

  • Ethyl acetate

A solvent system, such as a mixture of ethyl acetate and hexane, can also be employed to achieve optimal purification.[1]

Q3: What are the typical conditions for column chromatography of this compound?

For column chromatography, silica gel is the most common stationary phase.[2] The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common combination is a gradient of ethyl acetate in hexane.[1][3] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q4: What are the potential impurities I might encounter?

Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation of the product. For chromone syntheses, common impurities may include:

  • The corresponding 2-hydroxyacetophenone precursor.

  • Reagents used in the synthesis, such as those for bromination or cyclization.

  • Isomeric by-products formed during the reaction.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve, even when heated. The solvent is not appropriate for the compound.Try a more polar solvent or a mixture of solvents.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Try adding a small amount of a non-polar "anti-solvent" to the hot solution. Seeding with a pure crystal can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.
The purified product is still impure. The chosen solvent is not effective at separating the impurity. The impurity co-crystallizes with the product.Try a different recrystallization solvent or solvent system. A second recrystallization may be necessary. If impurities persist, column chromatography may be required.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities. The eluent system is not optimal. The column was not packed properly.Adjust the polarity of the eluent. A common starting point for chromones is a mixture of ethyl acetate and hexane.[1][3] Use TLC to determine the best solvent ratio. Ensure the silica gel is packed uniformly to avoid channeling.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the compound band on the column. The compound is not fully soluble in the eluent. The column is overloaded with the sample.Ensure the crude product is fully dissolved in a minimum amount of the eluent before loading it onto the column. Use an appropriate amount of silica gel for the quantity of crude material being purified.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

General Column Chromatography Protocol
  • TLC Analysis: Analyze the crude product by TLC using different solvent systems (e.g., varying ratios of ethyl acetate in hexane) to determine the optimal eluent for separation.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed evenly to prevent cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under vacuum to remove any remaining solvent.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_cool Slow Cooling & Crystallization r_dissolve->r_cool r_filter Suction Filtration r_cool->r_filter r_wash Wash with Cold Solvent r_filter->r_wash r_dry Dry Crystals r_wash->r_dry r_end Pure Product r_dry->r_end

Caption: General workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow c_start Crude Product c_load Load Sample onto Silica Gel Column c_start->c_load c_elute Elute with Solvent System c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_tlc Analyze Fractions by TLC c_collect->c_tlc c_combine Combine Pure Fractions c_tlc->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: General workflow for the purification of this compound by column chromatography.

References

Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-7-methylchromen-4-one. The information provided is based on the general chemical properties of chromone derivatives and halogenated aromatic compounds. It is essential to perform specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the chromen-4-one scaffold and the presence of bromo and chloro substituents, the primary stability concerns are:

  • Hydrolysis: The ester-like lactone ring in the chromone core can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Photodegradation: Chromone derivatives can be sensitive to light, particularly UV radiation, which can lead to decomposition.

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. Halogenated compounds can sometimes eliminate hydrogen halides at high temperatures.

  • Reaction with Nucleophiles: The electrophilic nature of the chromone ring, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to attack by strong nucleophiles.

Q2: What are the recommended storage conditions for solid this compound?

To ensure maximum stability of the solid compound, it is recommended to:

  • Store in a tightly sealed, opaque container to protect from light and moisture.

  • Store at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.

  • Store in a desiccator to minimize exposure to humidity.

Q3: How should I prepare and store solutions of this compound?

  • Solvent Selection: Use aprotic, anhydrous solvents whenever possible. If aqueous buffers are necessary, prepare fresh solutions for each experiment and be mindful of the pH.

  • pH Considerations: Avoid strongly acidic (pH < 4) and strongly basic (pH > 8) conditions to minimize hydrolysis. If your experiment requires such conditions, conduct preliminary stability tests to understand the degradation rate.

  • Light Protection: Prepare and handle solutions in a dark room or under amber light. Store solutions in amber vials or wrap containers in aluminum foil.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, maintain them at a low temperature when not in immediate use.

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: I am observing a change in the color of my compound/solution. What could be the cause?

A change in color is often an indication of degradation. This could be due to:

  • Photodegradation: Exposure to light can generate colored degradation products.

  • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or metal ion impurities.

  • Reaction with impurities: The compound may be reacting with impurities in the solvent or on the glassware.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Impurities from synthesis or partial degradation during handling/storage.1. Verify the purity of the starting material. 2. Ensure proper handling procedures are followed (protection from light, use of high-purity solvents). 3. Analyze the sample immediately after preparation.
Loss of compound over time in an aqueous buffer solution. Hydrolysis of the chromone ring.1. Determine the rate of degradation at the experimental pH. 2. If possible, adjust the pH to a more neutral range. 3. Prepare fresh solutions immediately before use. 4. Consider using a co-solvent to reduce the concentration of water.
Appearance of new peaks after exposure to ambient light. Photodegradation.1. Handle the compound and its solutions under amber light or in a dark room. 2. Use amber-colored vials or wrap containers with aluminum foil. 3. Perform a controlled photostability study to identify degradation products.
Inconsistent results between experimental replicates. Instability under experimental conditions.1. Carefully control all experimental parameters (temperature, pH, light exposure). 2. Perform a time-course experiment to assess stability over the duration of your assay. 3. Include a stability control sample in your experiments.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in the chosen solvent system. 2. Use sonication or gentle warming to aid dissolution, but be mindful of potential thermal degradation. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Preliminary Assessment of Hydrolytic Stability
  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Buffer Preparation: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C) and protect from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately quench the degradation by adding an equal volume of mobile phase and analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each pH condition.

Protocol 2: Photostability Assessment (Forced Degradation)

This protocol is based on the ICH Q1B guidelines.

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL in acetonitrile/water) in a chemically inert, transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method. Compare the chromatograms to identify any degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation Compound 3-Bromo-6-chloro-7- methylchromen-4-one Solid_Sample Solid Sample Compound->Solid_Sample Solution_Sample Solution Sample Compound->Solution_Sample Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Solid_Sample->Hydrolytic Photolytic Photolytic (UV/Vis Light) Solid_Sample->Photolytic Thermal Thermal (Elevated Temperature) Solid_Sample->Thermal Solution_Sample->Hydrolytic Solution_Sample->Photolytic Solution_Sample->Thermal HPLC HPLC / UPLC Hydrolytic->HPLC Photolytic->HPLC Thermal->HPLC LCMS LC-MS HPLC->LCMS Peak Identification Degradation_Profile Degradation Profile HPLC->Degradation_Profile Identify_Products Identify Degradants LCMS->Identify_Products NMR NMR Kinetics Determine Kinetics Degradation_Profile->Kinetics Identify_Products->Degradation_Profile

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_stability Investigate Stability Start Unexpected Experimental Results (e.g., low yield, extra peaks) Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Handling Review Handling & Storage Procedures Start->Check_Handling Run_Control Run Control Experiment (e.g., no compound) Start->Run_Control Time_Course Perform Time-Course Experiment Check_Handling->Time_Course Run_Control->Time_Course Forced_Degradation Conduct Forced Degradation Study Time_Course->Forced_Degradation If degradation is observed Identify_Degradant Identify Degradation Products (LC-MS, NMR) Forced_Degradation->Identify_Degradant Optimize_Conditions Optimize Experimental Conditions Identify_Degradant->Optimize_Conditions Solution Stable Experimental Protocol Optimize_Conditions->Solution

Caption: Troubleshooting logic for unexpected results in experiments.

Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Solubility Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 3-bromo-6-chloro-7-methylchromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility of this compound is likely attributed to its chemical structure. The presence of a planar, aromatic chromen-4-one core, along with the hydrophobic bromine and chlorine substituents, contributes to a high crystal lattice energy and low affinity for water. The molecular weight of 273.51 g/mol and a predicted LogP (a measure of lipophilicity) suggest a preference for non-polar environments over aqueous media.[1]

Q2: What are the common strategies to improve the solubility of poorly water-soluble compounds like this one?

A2: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[2][3] These can be broadly categorized into:

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[3][4]

  • Chemical Modifications: These approaches involve altering the chemical structure of the drug molecule. Common methods include salt formation (for ionizable compounds), co-crystallization, and derivatization.[3][5]

  • Use of Excipients: This involves the addition of other substances to the formulation to increase solubility. Examples include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[6][7]

Q3: Is salt formation a viable option for improving the solubility of this compound?

A3: Salt formation is a highly effective method for improving the solubility of weakly acidic or weakly basic compounds.[8][9] The chromen-4-one scaffold can exhibit weak basicity due to the ketone group, but it is more likely to be weakly acidic or neutral. If the compound is found to have an ionizable functional group with a suitable pKa, forming a salt with a pharmaceutically acceptable counter-ion could significantly increase its aqueous solubility.[9][10] The pKa of the compound must be determined experimentally to assess the feasibility of this approach.

Q4: How does solid dispersion enhance the solubility of a compound?

A4: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[5][11] The primary mechanisms by which solid dispersions improve solubility include:

  • Reduction of particle size to a molecular level.[4]

  • Increased wettability and dispersibility of the drug.[4]

  • The presence of the drug in an amorphous state , which has a higher energy and thus greater solubility than the stable crystalline form.[4][12]

  • The solubilizing effect of the water-soluble carrier.[4]

Commonly used carriers include polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[11][12]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when I dilute my stock solution with an aqueous buffer.

  • Question: Why is my compound precipitating upon dilution, and what can I do to prevent this?

  • Answer: This is a common issue for poorly soluble compounds that are initially dissolved in a high concentration of an organic solvent (like DMSO). When this concentrated stock is diluted into an aqueous buffer, the solvent concentration drops significantly, and the compound's solubility limit in the final aqueous environment is exceeded, leading to precipitation.

    Troubleshooting Steps:

    • Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent.

    • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer system that contains a certain percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol).[3][4] This will help maintain the compound's solubility.

    • Incorporate a Surfactant: Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous dilution buffer. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, keeping them dispersed in the aqueous phase.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can prevent precipitation.[6]

Issue 2: My in-vitro cell-based assay results are inconsistent and show poor dose-response curves.

  • Question: Could poor solubility be affecting my in-vitro assay results?

  • Answer: Absolutely. Poor aqueous solubility can lead to several issues in cell-based assays:

    • Precipitation in Culture Media: The compound can precipitate in the cell culture media, leading to an unknown and lower effective concentration being delivered to the cells.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in the assay.

    • Formation of Aggregates: The compound may form small aggregates that can have different biological activities or cause non-specific cellular stress, leading to unreliable results.

    Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before adding your compound to the cells, carefully inspect the diluted solutions for any signs of precipitation (cloudiness, particles).

    • Use a Solubility-Enhanced Formulation: Prepare your dosing solutions using a co-solvent system or by incorporating a surfactant, as described in the previous troubleshooting point.

    • Consider a Solid Dispersion: For more consistent results, consider preparing a solid dispersion of your compound. This can be dissolved directly in the assay media to provide a more stable and reproducible solution.

    • Pre-treat Labware: To minimize adsorption, you can pre-treat your plasticware with a solution of a blocking agent like bovine serum albumin (BSA).

Issue 3: The compound shows low and variable oral bioavailability in our preclinical animal studies.

  • Question: We are observing poor bioavailability in our animal studies. How can we improve the in-vivo absorption?

  • Answer: Low oral bioavailability for a poorly soluble compound is often due to dissolution rate-limited absorption.[12] The compound does not dissolve quickly enough in the gastrointestinal fluids to be effectively absorbed.

    Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanosizing the drug substance can increase the surface area available for dissolution, which can improve the rate and extent of absorption.[3][7]

    • Formulate as a Solid Dispersion: This is a highly effective technique for improving the oral bioavailability of poorly soluble drugs by presenting the drug in a more soluble, amorphous form.[11][13]

    • Co-crystal Formation: Forming a co-crystal with a highly soluble co-former can significantly enhance the dissolution rate and apparent solubility of the drug in the gastrointestinal tract.[14][15]

    • Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gut and enhance absorption.[16]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventCategoryHypothetical Solubility (µg/mL) at 25°C
WaterAqueous< 1
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 1
EthanolCo-solvent250
Propylene GlycolCo-solvent150
Polyethylene Glycol 400 (PEG 400)Co-solvent500
Dimethyl Sulfoxide (DMSO)Organic Solvent> 10,000
N,N-Dimethylformamide (DMF)Organic Solvent> 10,000

Table 2: Hypothetical Improvement in Apparent Aqueous Solubility using Different Enhancement Techniques

TechniqueDescriptionFold Increase in Apparent Solubility (vs. Water)
MicronizationParticle size reduced to ~5 µm5 - 10
NanosuspensionParticle size reduced to ~200 nm50 - 100
Co-solvency (20% PEG 400 in water)Use of a water-miscible organic solvent100 - 200
Solid Dispersion (1:10 drug to PVP K30)Drug dispersed in a polymer matrix500 - 1000
Co-crystal (with a suitable co-former)Formation of a multi-component crystal200 - 800

Experimental Protocols

Protocol 1: Solvent Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various solvents.

  • Materials:

    • This compound

    • Selected solvents (e.g., water, PBS, ethanol, PEG 400)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • HPLC system with a suitable column and detector

  • Methodology:

    • Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After shaking, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Preparation of a Co-Solvent Formulation
  • Objective: To prepare a solution of this compound in a co-solvent system for in-vitro or in-vivo studies.

  • Materials:

    • This compound

    • Co-solvent (e.g., PEG 400, ethanol)

    • Aqueous vehicle (e.g., water, PBS)

    • Glass beaker and magnetic stirrer

  • Methodology:

    • Weigh the required amount of the compound.

    • In a glass beaker, dissolve the compound in the co-solvent with the aid of gentle stirring.

    • Once completely dissolved, slowly add the aqueous vehicle to the co-solvent solution while continuously stirring.

    • Continue stirring until a homogenous solution is obtained.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polymer carrier (e.g., PVP K30, HPMC)

    • A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol)

    • Round-bottom flask

    • Rotary evaporator

    • Mortar and pestle

  • Methodology:

    • Weigh the desired amounts of the compound and the polymer carrier (e.g., a 1:10 ratio).

    • Dissolve both the compound and the polymer in the common solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

    • Continue the evaporation until a dry solid film is formed on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

Protocol 4: Co-crystal Screening by Slurry Crystallization
  • Objective: To screen for potential co-crystal formation between this compound and various co-formers.[17]

  • Materials:

    • This compound

    • A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)

    • Screening solvents (e.g., acetonitrile, ethyl acetate, ethanol)

    • Small vials with magnetic stir bars

    • Stir plate

    • Filtration apparatus

    • Powder X-ray Diffractometer (PXRD)

  • Methodology:

    • In a small vial, add a 1:1 molar ratio of the compound and a selected co-former.

    • Add a small amount of the screening solvent to create a slurry.

    • Stir the slurry at room temperature for 24-72 hours.

    • After stirring, filter the solid and allow it to air dry.

    • Analyze the resulting solid by PXRD.

    • Compare the PXRD pattern of the resulting solid with the patterns of the starting compound and co-former. A new, unique PXRD pattern suggests the formation of a new crystalline phase, possibly a co-crystal.

Visualizations

G Decision Workflow for Solubility Enhancement start Poorly Soluble Compound: This compound is_ionizable Is the compound ionizable? (Determine pKa) start->is_ionizable salt_formation Salt Formation is_ionizable->salt_formation Yes co_crystal Co-crystallization is_ionizable->co_crystal No physical_modification Physical Modification salt_formation->physical_modification co_crystal->physical_modification particle_size Particle Size Reduction (Micronization, Nanosuspension) physical_modification->particle_size Simple solid_dispersion Solid Dispersion physical_modification->solid_dispersion Advanced formulation_approach Formulation Approach particle_size->formulation_approach solid_dispersion->formulation_approach co_solvent Co-solvents formulation_approach->co_solvent For liquid formulations surfactant Surfactants/ Complexing Agents formulation_approach->surfactant For aqueous systems

A decision workflow for selecting a solubility enhancement strategy.

G Mechanism of Solubility Enhancement by Solid Dispersion cluster_0 Preparation cluster_1 Solid State cluster_2 Dissolution in Aqueous Media drug Crystalline Drug solution Molecular Solution drug->solution polymer Hydrophilic Polymer polymer->solution solvent Common Solvent solvent->solution solid_dispersion Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) solution->solid_dispersion Solvent Evaporation supersaturated Supersaturated Solution (Higher apparent solubility) solid_dispersion->supersaturated Rapid Dissolution precipitation Precipitation supersaturated->precipitation Inhibited by polymer absorption Enhanced Absorption supersaturated->absorption

Mechanism of solubility enhancement by solid dispersion.

G Experimental Workflow for Co-crystal Screening start Select Compound and Co-former Library slurry_prep Prepare Slurries (1:1 molar ratio in solvent) start->slurry_prep stirring Stir at Room Temperature (24-72 hours) slurry_prep->stirring filtration Filter and Dry Solids stirring->filtration pxrd Analyze by PXRD filtration->pxrd new_pattern New PXRD Pattern? pxrd->new_pattern cocrystal Potential Co-crystal Formed new_pattern->cocrystal Yes no_change No New Phase Formed new_pattern->no_change No further_char Further Characterization (DSC, TGA, NMR) cocrystal->further_char

An experimental workflow for co-crystal screening.

References

Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 3-Bromo-6-chloro-7-methylchromen-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical synthesis and modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is reactive towards various coupling partners. The most frequently employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives.

  • Sonogashira Coupling: For the introduction of an alkynyl group.

  • Heck Coupling: For the formation of a carbon-carbon bond with an alkene.

  • Nucleophilic Aromatic Substitution (SNA_r): Although less common at the 3-position of the chromone core, it can occur under specific conditions with strong nucleophiles.

Q2: I am observing a significant amount of a debrominated side product in my reaction. What could be the cause and how can I minimize it?

A2: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings of aryl and vinyl bromides.[1][2] This side product, 6-chloro-7-methylchromen-4-one, can arise from several pathways:

  • Reaction with trace water or protic solvents: The organopalladium intermediate can be protonated.

  • β-Hydride elimination: If the coupling partner contains a β-hydrogen, this can lead to the formation of an alkene and a palladium-hydride species, which can then reductively eliminate the debrominated product.

  • Decomposition of the catalyst or reagents: This can generate hydride sources.

Troubleshooting Tips:

  • Ensure anhydrous conditions: Use freshly dried solvents and reagents. Consider adding a drying agent to the reaction mixture.

  • Use a non-protic solvent: Solvents like dioxane, toluene, or THF are generally preferred over alcohols.

  • Choose the right base: A non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good choice.

  • Optimize the ligand: The choice of phosphine ligand can significantly influence the rate of the desired coupling versus side reactions. For Suzuki-Miyaura reactions, ligands like SPhos or XPhos can be effective.

Q3: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields. What parameters can I optimize?

A3: Low yields in Suzuki-Miyaura couplings can be attributed to several factors. Here is a systematic approach to optimization:

ParameterTroubleshooting ActionRationale
Catalyst Activity Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos, RuPhos).[3]The electronic and steric properties of the ligand are crucial for efficient catalytic turnover.
Base Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base's strength and solubility can impact the reaction rate.[4]The base activates the boronic acid for transmetalation.
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often used. Vary the ratio to improve solubility and reaction rate.[5]Water is often necessary to facilitate the transfer of the boronate species.
Temperature Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C).Higher temperatures can overcome activation energy barriers.
Boronic Acid Quality Ensure the boronic acid is pure and not degraded. Boronic acids can undergo self-condensation (trimerization).Impurities can inhibit the catalyst.

Q4: I am attempting a Buchwald-Hartwig amination and the reaction is not proceeding to completion. What should I check?

A4: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation, inappropriate base selection, or steric hindrance.[6]

Troubleshooting Flowchart:

G Troubleshooting Buchwald-Hartwig Amination start Low Conversion catalyst Check Catalyst System start->catalyst base Evaluate Base start->base sterics Consider Steric Hindrance start->sterics ligand Change Ligand (e.g., to a more electron-rich, bulky ligand) catalyst->ligand base_strength Use a Stronger Base (e.g., NaOtBu, K₃PO₄) base->base_strength temp Increase Temperature sterics->temp prolong Prolong Reaction Time sterics->prolong result Improved Yield temp->result ligand->result base_strength->result prolong->result

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Q5: What are some common challenges in purifying the products of these cross-coupling reactions?

A5: Purification can be challenging due to the presence of several components in the crude reaction mixture:

  • Residual Palladium Catalyst: Can often be removed by filtration through a pad of celite or silica gel, or by using a metal scavenger.

  • Phosphine Ligand and its Oxide: These are often greasy solids and can be difficult to separate from the product. Column chromatography with a non-polar eluent can be effective.

  • Homocoupled Boronic Acid (in Suzuki reactions): This byproduct can sometimes be removed by recrystallization or careful chromatography.

  • Unreacted Starting Material: If the conversion is incomplete, separating the product from the starting this compound can be challenging due to similar polarities. A high-resolution chromatography system may be required.

Detailed Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization may be required for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction:

    • The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Representative Protocol for Sonogashira Coupling
  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition:

    • Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[7]

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Signaling Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X oa Oxidative Addition pd2_coupled R-Pd(II)L_n-R' pd2_complex->pd2_coupled R'-B(OR)₂ transmetal Transmetalation pd2_coupled->pd0 Product product R-R' pd2_coupled->product re Reductive Elimination starting_material R-X boronic_acid R'-B(OR)₂ base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Experimental Workflow for Reaction Optimization

Optimization_Workflow start Initial Reaction Setup screen_catalyst Screen Catalysts Pd(PPh₃)₄ Pd(OAc)₂/SPhos PdCl₂(dppf) start->screen_catalyst screen_base Screen Bases K₂CO₃ Cs₂CO₃ K₃PO₄ screen_catalyst->screen_base screen_solvent Screen Solvents Dioxane/H₂O Toluene/H₂O DME/H₂O screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp analysis Analyze Yield and Purity (TLC, LC-MS, NMR) optimize_temp->analysis end Optimized Protocol analysis->end

Caption: A logical workflow for the optimization of a cross-coupling reaction.

This technical support center provides a starting point for addressing challenges with this compound. For more specific issues, consulting the primary literature for closely related compounds is highly recommended.

References

Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and analyze potential side products during the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a two-step process. The first step is the synthesis of the 6-chloro-7-methylchromen-4-one intermediate, typically through the cyclization of a corresponding 2'-hydroxyacetophenone derivative.[1][2] The second step is the electrophilic bromination at the C-3 position of the chromone ring system.

Q2: What are the most likely side products to expect during this synthesis?

Side products can arise from incomplete reactions, over-reaction, or alternative reaction pathways. The most common impurities include:

  • Unreacted Starting Material: 6-chloro-7-methylchromen-4-one.

  • Dibrominated Species: 3,8-Dibromo-6-chloro-7-methylchromen-4-one or other isomers.

  • Isomeric Products: Bromination at other positions on the chromone ring, although C-3 is generally favored.

  • Degradation Products: Opening of the pyrone ring under harsh acidic or basic conditions.[1][3]

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (6-chloro-7-methylchromen-4-one) and the formation of the product. A mixture of ethyl acetate and hexane is a common eluent system. Staining with potassium permanganate or visualization under UV light can help identify different spots. For more detailed analysis, taking aliquots for HPLC-MS or 1H NMR analysis is recommended.

Q4: What are the recommended purification methods for the final product?

The primary method for purification is recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is a highly effective alternative.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem: My final product yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Before quenching the reaction, confirm the absence of starting material using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Possible Cause 2: Product Degradation. The reaction conditions (e.g., strong acid/base, high temperature) might be degrading the chromone ring system.[1][3]

    • Solution: Attempt the reaction under milder conditions. If using a strong acid catalyst, try a weaker one or reduce the reaction temperature.

  • Possible Cause 3: Mechanical Losses. Significant product may be lost during workup or purification steps.

    • Solution: Ensure efficient extraction by performing multiple extractions with the organic solvent. When performing recrystallization, minimize the amount of solvent used and cool the solution slowly to maximize crystal formation.

Problem: I observe multiple spots on my TLC plate after the reaction.

  • Observation: Besides the desired product spot, there are other distinct spots.

    • Analysis: This indicates the presence of side products or unreacted starting material.

    • Troubleshooting Steps:

      • Identify the Spots: Run co-spots with your starting material to identify if it is still present.

      • Characterize Side Products: Use techniques like LC-MS to get the mass of the impurities. This can help identify potential side products like dibrominated compounds.

      • Optimize Reaction Conditions: To minimize side products, consider lowering the equivalents of the brominating agent to avoid over-bromination. Adjusting the temperature can also improve selectivity.

Problem: My 1H NMR spectrum shows unexpected peaks.

  • Observation: The spectrum is not clean and contains peaks that do not correspond to the desired this compound.

    • Analysis: The presence of impurities is confirmed. By analyzing the chemical shift and multiplicity of these peaks, you can often deduce their structures.

    • Example: A singlet around δ 8.0-8.5 ppm might indicate the H-5 proton of a dibrominated species where bromination has also occurred at the C-8 position. The absence of the characteristic H-3 proton signal (typically a singlet around δ 6.0-6.5 ppm in the unbrominated precursor) and the appearance of a new singlet for the C-2 proton confirms C-3 substitution.[5]

    • Solution: Isolate the impurity via preparative HPLC or column chromatography for full characterization. Adjust reaction stoichiometry and conditions to suppress its formation in subsequent reactions.

Problem: Mass spectrometry analysis shows a peak with a mass corresponding to a dibrominated product.

  • Observation: An MS peak is observed at [M+2H]+, [M+4H]+ etc., where M is the mass of the desired monobrominated product, showing a characteristic isotopic pattern for two bromine atoms.

    • Analysis: This is strong evidence for the formation of a dibromo-chloro-methylchromen-4-one side product.

    • Solution: Reduce the amount of brominating agent used (e.g., from 1.2 equivalents to 1.05 equivalents). Adding the brominating agent slowly and at a lower temperature can also significantly improve the selectivity for the mono-brominated product.

Potential Side Product Data

The following table summarizes potential side products and their expected mass data. 1H NMR shifts are estimates based on known chromone structures and substituent effects.

Compound NameStructureMolecular Weight ( g/mol )Expected MS Peak (m/z) [M+H]+Key Differentiating 1H NMR Signals (δ ppm)
Target Product: this compound287.53287.9 / 289.9Singlet for H-2; Singlet for H-5; Singlet for H-8.
Starting Material: 6-Chloro-7-methylchromen-4-one208.62209.1Singlet for H-3; Singlet for H-2; Singlet for H-5; Singlet for H-8.
Side Product 1: 3,8-Dibromo-6-chloro-7-methylchromen-4-one366.43366.8 / 368.8 / 370.8Singlet for H-2; Singlet for H-5. Absence of H-8 signal.
Side Product 2: 3,5-Dibromo-6-chloro-7-methylchromen-4-one366.43366.8 / 368.8 / 370.8Singlet for H-2; Singlet for H-8. Absence of H-5 signal.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 F254 coated aluminum plates.

  • Eluent System: Prepare a mobile phase, typically Ethyl Acetate/Hexane (e.g., 30:70 v/v). The optimal ratio may require adjustment.

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the crude mixture, the starting material (co-spot), and the product (if available) on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, stain the plate using a potassium permanganate solution.

  • Analysis: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: HPLC-MS Analysis of Crude Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative percentage of product and impurities. Analyze the mass spectrum for each peak to identify the molecular weight of the components.

Visual Workflow and Pathway Diagrams

troubleshooting_workflow start Experiment Complete: Analyze Crude Product tlc TLC Analysis: Multiple Spots? start->tlc lcms LC-MS Analysis: Unexpected Masses? tlc->lcms Yes clean_product Clean Product Profile Proceed to Purification tlc->clean_product No (Single Spot) nmr NMR Analysis: Unexpected Peaks? lcms->nmr Yes lcms->clean_product No nmr->clean_product No identify_sm Starting Material Present nmr->identify_sm Yes (SM Peaks) identify_overreaction Mass of Dibrominated Product Detected nmr->identify_overreaction Yes (Dibromo Pattern) identify_isomer Isomeric Mass Detected Or Complex NMR nmr->identify_isomer Yes (Other Peaks) action_sm Optimize Reaction: - Increase reaction time/temp - Check reagent purity identify_sm->action_sm action_overreaction Optimize Reaction: - Reduce equivalents of Br+ - Lower temperature - Slow reagent addition identify_overreaction->action_overreaction action_isomer Optimize Reaction: - Change solvent/catalyst - Purify via chromatography identify_isomer->action_isomer

Caption: A logical workflow for troubleshooting unexpected side products.

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions SM 6-Chloro-7-methyl chromen-4-one Product 3-Bromo-6-chloro-7-methyl chromen-4-one SM->Product + Br+ Side_Product_2 Unreacted Starting Material SM->Side_Product_2 Incomplete Reaction Side_Product_1 3,8-Dibromo-6-chloro-7-methyl chromen-4-one Product->Side_Product_1 + Excess Br+ (Over-bromination)

Caption: Simplified reaction pathway showing potential side product formation.

References

Technical Support Center: Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one. It provides detailed troubleshooting advice and answers to frequently asked questions that may arise during experimental procedures, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 6-chloro-7-methylchromen-4-one.[1] This allows for a direct and regioselective bromination at the 3-position of the chromen-4-one core.

Q2: Which brominating agents are suitable for this synthesis?

Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice for the selective bromination of such electron-rich heterocyclic systems. Other reagents like bromine (Br₂) in a suitable solvent can also be used, but may require more careful control of reaction conditions to avoid over-bromination. For electron-rich aromatic compounds, using a mild brominating agent is often preferred to control selectivity.

Q3: How can I monitor the progress of the bromination reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and any potential side products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q4: What are the typical challenges encountered during the purification of the final product?

Purification of brominated chromones can sometimes be challenging due to the potential presence of unreacted starting material and di-brominated byproducts. Column chromatography is a standard method for purification.[2] High-performance liquid chromatography (HPLC) can also be used to assess purity.[3] In some cases, recrystallization from a suitable solvent system can yield a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Increase reaction time and continue monitoring by TLC.- Gradually increase the reaction temperature, if the reactants and products are stable.- Ensure the brominating agent is of high purity and activity.
Degradation of starting material or product.- Perform the reaction at a lower temperature.- Use a less aggressive brominating agent.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.
Inefficient work-up and purification.- Optimize the extraction and washing steps to minimize product loss.- Select an appropriate solvent system for column chromatography to ensure good separation.
Formation of Multiple Products (Poor Selectivity) Over-bromination (di-bromination or other side reactions).- Use a milder brominating agent (e.g., NBS instead of Br₂).- Reduce the stoichiometry of the brominating agent.- Control the reaction temperature carefully, as higher temperatures can lead to less selective reactions.
Radical side reactions.- If using NBS, ensure the reaction is performed in the dark and at a controlled temperature to minimize radical-initiated side reactions.[4]
Difficulty in Product Purification Co-elution of product and impurities during column chromatography.- Experiment with different solvent systems for column chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Attempt recrystallization from various solvents to purify the product.
Product is an oil and does not crystallize.- Try to form a co-crystal or a salt if the molecule has a suitable functional group.- Use preparative HPLC for purification if small quantities are acceptable.
Scale-up Issues Exothermic reaction leading to poor control.- For larger scale reactions, ensure efficient stirring and cooling.- Add the brominating agent portion-wise or via a syringe pump to control the reaction rate and temperature.
Inconsistent results between batches.- Standardize all reaction parameters, including solvent purity, reagent quality, reaction time, and temperature.- Ensure homogenous mixing, especially in larger reaction vessels.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 6-chloro-7-methylchromen-4-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., chloroform, dichloromethane)

  • Benzoyl peroxide (optional, as a radical initiator if desired, though ionic pathways are generally preferred for this transformation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in a suitable solvent like carbon tetrachloride.

  • Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (1.05-1.1 equivalents).

  • Reaction Progression: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Process Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.

G Workflow and Troubleshooting for this compound Synthesis start Start: 6-chloro-7-methylchromen-4-one bromination Bromination with NBS start->bromination monitoring Reaction Monitoring (TLC) bromination->monitoring incomplete_reaction Incomplete Reaction? monitoring->incomplete_reaction No/Slow Conversion workup Aqueous Work-up purification Purification (Column Chromatography) workup->purification low_yield Low Yield? purification->low_yield product Final Product: this compound side_products Side Products? low_yield->side_products No optimize_purification Optimize Purification low_yield->optimize_purification Yes incomplete_reaction->workup No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagent) incomplete_reaction->optimize_conditions Yes side_products->product No adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes optimize_conditions->bromination check_reagents Check Reagent Quality optimize_purification->purification adjust_stoichiometry->bromination

A logical workflow for synthesis and troubleshooting.

This guide provides a foundational understanding and practical advice for the synthesis of this compound. For specific queries or advanced troubleshooting, consulting relevant literature and seeking expert advice is recommended.

References

Technical Support Center: Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two key stages of the synthesis: the formation of the 6-chloro-7-methylchromen-4-one intermediate and its subsequent bromination.

Stage 1: Synthesis of 6-chloro-7-methylchromen-4-one

A common and effective method for the synthesis of the chromone core is the reaction of 5'-chloro-2'-hydroxy-4'-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 6-chloro-7-methylchromen-4-one

  • Reaction Setup: To a solution of 5'-chloro-2'-hydroxy-4'-methylacetophenone (1 equivalent) in anhydrous toluene (10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).

  • Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Cyclization: To the crude enaminone, add a mixture of acetic acid and hydrochloric acid (10:1 v/v) and heat at 100°C for 1 hour.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with water until the filtrate is neutral, and then dry. Recrystallize the crude product from ethanol to obtain pure 6-chloro-7-methylchromen-4-one.

Troubleshooting Common Issues in Stage 1

Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of the enaminone intermediate 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient DMF-DMA.1. Increase the reflux time and monitor by TLC. 2. Ensure the 5'-chloro-2'-hydroxy-4'-methylacetophenone is pure and the toluene is anhydrous. 3. Use a larger excess of DMF-DMA (up to 4 equivalents).
Low yield of the final chromone product 1. Incomplete cyclization. 2. Degradation of the product during cyclization. 3. Loss of product during work-up and purification.1. Increase the heating time for the cyclization step. 2. Avoid excessively high temperatures or prolonged heating in strong acid. 3. Ensure complete precipitation by using a sufficient amount of ice-cold water. Minimize transfers and use appropriate recrystallization solvent volumes.
Formation of multiple byproducts 1. Side reactions due to impurities. 2. Unoptimized reaction conditions.1. Purify the starting materials before use. 2. Optimize the reaction temperature and time for both steps.

DOT Script for Stage 1 Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Enaminone Formation cluster_workup1 Work-up cluster_reaction2 Step 2: Cyclization cluster_isolation Isolation & Purification Start 5'-chloro-2'-hydroxy-4'-methylacetophenone + DMF-DMA in Toluene Reflux Reflux for 3-4 hours Start->Reflux TLC1 Monitor by TLC Reflux->TLC1 SolventRemoval Remove solvent under reduced pressure TLC1->SolventRemoval Reaction complete LowYield1 Low Yield? TLC1->LowYield1 Incomplete reaction AcidAddition Add Acetic Acid/HCl SolventRemoval->AcidAddition Heating Heat at 100°C for 1 hour AcidAddition->Heating Precipitation Pour into ice-water Heating->Precipitation Heating->LowYield1 Incomplete cyclization Filtration Filter and wash Precipitation->Filtration Drying Dry the solid Filtration->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization FinalProduct1 Pure 6-chloro-7-methylchromen-4-one Recrystallization->FinalProduct1 Byproducts1 Byproducts? Recrystallization->Byproducts1 LowYield1->Reflux Increase reflux time LowYield1->Heating Increase heating time Byproducts1->Start Purify starting materials

Fig 1. Troubleshooting workflow for the synthesis of 6-chloro-7-methylchromen-4-one.
Stage 2: Bromination of 6-chloro-7-methylchromen-4-one

The bromination at the 3-position of the chromone ring can be effectively carried out using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride or chloroform.

Experimental Protocol: Bromination at the 3-Position

  • Reaction Setup: Dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in chloroform (20 volumes).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, wash the reaction mixture with a 10% sodium thiosulfate solution to quench any unreacted bromine, followed by washing with water.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Troubleshooting Common Issues in Stage 2

Problem Potential Cause(s) Recommended Solution(s)
Low or no bromination 1. Inactive NBS. 2. Insufficient reaction time.1. Use freshly recrystallized NBS. 2. Increase the reaction time and continue monitoring by TLC.
Formation of poly-brominated products 1. Excess NBS. 2. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS. 2. Maintain the reaction at room temperature.
Bromination at other positions The 3-position is generally the most reactive for electrophilic substitution in chromones, but other positions on the benzene ring might react under harsh conditions.1. Use mild reaction conditions (room temperature). 2. Avoid strong Lewis acid catalysts unless specifically required.
Difficult purification Presence of unreacted starting material and succinimide byproduct.1. Ensure the reaction goes to completion. 2. Wash the crude product thoroughly with water to remove the water-soluble succinimide. 3. Use an appropriate solvent system for column chromatography to achieve good separation.

DOT Script for Reaction Pathway

G cluster_stage1 Stage 1: Chromone Formation cluster_stage2 Stage 2: Bromination A 5'-chloro-2'-hydroxy-4'-methylacetophenone B Enaminone Intermediate A->B DMF-DMA, Toluene, Reflux C 6-chloro-7-methylchromen-4-one B->C CH3COOH/HCl, 100°C D This compound C->D NBS, Chloroform, RT

Fig 2. Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF-DMA in the first step of the synthesis?

A1: N,N-dimethylformamide dimethyl acetal (DMF-DMA) acts as a dehydrating agent and a source of a one-carbon unit. It reacts with the active methylene group of the acetophenone to form a stable enaminone intermediate, which then readily undergoes acid-catalyzed cyclization to form the chromone ring.

Q2: Why is N-Bromosuccinimide (NBS) preferred for the bromination step?

A2: NBS is a convenient and safer alternative to liquid bromine.[1][2] It provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and minimize the formation of poly-brominated byproducts.[2]

Q3: Can I use other solvents for the bromination reaction?

A3: Yes, other inert aprotic solvents like carbon tetrachloride (CCl4) or dichloromethane (DCM) can be used. The choice of solvent can sometimes influence the reaction rate and selectivity. It is advisable to use anhydrous solvents to prevent potential side reactions.

Q4: My final product is difficult to purify. What can I do?

A4: Purification challenges often arise from the presence of unreacted starting material and the succinimide byproduct from NBS. Ensure the reaction has gone to completion by TLC. A thorough aqueous work-up, including a wash with sodium thiosulfate and water, is crucial to remove impurities before column chromatography. For chromatography, a careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexane) is key to achieving good separation.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The ¹H NMR spectrum should show the disappearance of the proton at the 3-position of the chromone ring and the characteristic shifts for the remaining aromatic and methyl protons. Mass spectrometry will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing both bromine and chlorine.

DOT Script for Logical Relationships

G cluster_yield Factors Affecting Yield cluster_side_reactions Factors Increasing Side Reactions Yield Final Yield SideReactions Side Reactions Purity Purity of Starting Materials Purity->Yield increases with ReactionTime Reaction Time ReactionTime->Yield optimized for Temperature Reaction Temperature Temperature->Yield optimized for Stoichiometry Reagent Stoichiometry Stoichiometry->Yield optimized for Purification Purification Method Purification->Yield can decrease if not optimal ImpureReagents Impure Reagents ImpureReagents->SideReactions leads to ExcessReagents Excess Reagents ExcessReagents->SideReactions leads to HighTemp High Temperature HighTemp->SideReactions leads to

Fig 3. Key factors influencing the yield of this compound.

References

Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-bromo-6-chloro-7-methylchromen-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor 6-chloro-7-methylchromen-4-one, followed by its bromination at the 3-position.

Problem 1: Low yield or failure in the synthesis of 6-chloro-7-methylchromen-4-one

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction of 4-chloro-3-methylphenol. - Ensure the starting material is pure. Impurities can interfere with the reaction.[1] - Verify the reaction conditions (temperature, pressure, reaction time) are optimal for the chosen synthetic route (e.g., Pechmann, Simonis, or Kostanecki-Robinson reaction).[2] - Use appropriate activating groups on the phenol if necessary.
Side reactions during cyclization. - Control the reaction temperature to minimize the formation of byproducts. - The choice of condensing agent and solvent is critical. For example, in the Simonis reaction, using phosphorus pentoxide instead of sulfuric acid can favor chromone formation over coumarin.[2] - In the case of using 2'-hydroxychalcone precursors, oxidative cyclization conditions need to be carefully controlled to avoid the formation of aurones.[3][4]
Difficulties in purification. - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from unreacted starting materials and byproducts.[5] - Recrystallization from an appropriate solvent can also be an effective purification method.
Problem 2: Poor regioselectivity during the bromination of 6-chloro-7-methylchromen-4-one

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Bromination at other positions on the chromone ring. - The 3-position of the chromen-4-one is electron-deficient. Direct electrophilic bromination on the heterocyclic ring might be challenging. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position, which can then be a handle for further transformations, but direct bromination is often preferred for simplicity.[6][7][8][9] - The benzene ring is activated by the methyl group and deactivated by the chloro and carbonyl groups. Bromination could occur on the benzene ring. To favor bromination at the 3-position, consider using N-Bromosuccinimide (NBS) which can provide a low concentration of bromine radicals and can be selective for allylic/benzylic positions or activated rings under specific conditions.[10][11][12][13]
Formation of di- or poly-brominated products. - Use a stoichiometric amount of the brominating agent (e.g., NBS or Br2).[14][15] - Control the reaction temperature; lower temperatures generally increase selectivity. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Problem 3: Product decomposition or side reactions during bromination

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Harsh reaction conditions. - Avoid strong acidic or basic conditions that could lead to the opening of the pyrone ring. - Use a milder brominating agent like NBS instead of elemental bromine with a strong Lewis acid.[10][11]
Presence of water. - Ensure all glassware is dry and use anhydrous solvents, as water can lead to the formation of bromohydrins or other undesired byproducts, especially when using reagents like NBS.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the precursor, 6-chloro-7-methylchromen-4-one?

A common and effective method is the cyclization of a corresponding 2'-hydroxyacetophenone derivative. The synthesis would start from 4-chloro-3-methylphenol, which can be acetylated to form 2'-hydroxy-5'-chloro-4'-methylacetophenone.[16][17] This intermediate can then undergo cyclization to form the chromone ring.

Q2: Which brominating agent is most suitable for the selective bromination at the 3-position of 6-chloro-7-methylchromen-4-one?

N-Bromosuccinimide (NBS) is often a good choice for selective bromination.[10][11] It can provide a low concentration of bromine, which can help to avoid over-bromination and side reactions. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN or under light irradiation if a radical mechanism is desired. For electrophilic substitution on an electron-rich aromatic ring, NBS in a polar solvent like DMF can be effective.[11]

Q3: How can I monitor the progress of the bromination reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (6-chloro-7-methylchromen-4-one). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.

Q4: What are the expected spectroscopic data for the final product, this compound?

  • ¹H NMR: A singlet for the proton at the 2-position (if not substituted), signals for the aromatic protons on the benzene ring, and a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the chloro and bromo substituents.

  • ¹³C NMR: Signals for the carbonyl carbon (C4), the carbon bearing the bromine (C3), and other carbons of the chromone skeleton.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Q5: What are the key safety precautions to take during this synthesis?

  • Bromine and its sources like NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Many organic solvents used in the synthesis are flammable. Avoid open flames and work in a well-ventilated area.

  • Phosphorus oxychloride, if used in a Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. Handle with extreme care.[9]

Experimental Protocols

Synthesis of 2'-Hydroxy-5'-chloro-4'-methylacetophenone (Precursor)

A common method for the synthesis of 2'-hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate.

  • Acetylation of 4-chloro-3-methylphenol: React 4-chloro-3-methylphenol with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine to form 4-chloro-3-methylphenyl acetate.

  • Fries Rearrangement: Heat the 4-chloro-3-methylphenyl acetate with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent. The acetyl group will migrate to the ortho position of the hydroxyl group to yield 2'-hydroxy-5'-chloro-4'-methylacetophenone.[18]

  • Work-up and Purification: The reaction is quenched with acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Synthesis of 6-chloro-7-methylchromen-4-one

This can be achieved through the cyclization of the 2'-hydroxyacetophenone precursor.

  • Reaction with a C1 synthon: React 2'-hydroxy-5'-chloro-4'-methylacetophenone with a suitable one-carbon synthon. For example, in the Kostanecki-Robinson reaction, an acid anhydride and its sodium salt are used. A simpler method might involve reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.

  • Cyclization: The intermediate from the previous step is cyclized, often by heating in the presence of an acid or base, to form the chromone ring.

  • Purification: The final product is purified by column chromatography or recrystallization.

Bromination of 6-chloro-7-methylchromen-4-one
  • Reaction Setup: Dissolve 6-chloro-7-methylchromen-4-one in a suitable anhydrous solvent (e.g., acetonitrile or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) to the solution. For radical-mediated reactions, a catalytic amount of a radical initiator like AIBN can be added.

  • Reaction Conditions: The reaction mixture can be heated to reflux or irradiated with a UV lamp to initiate the reaction. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[14]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chromone Formation cluster_2 Step 3: Bromination Start 4-Chloro-3-methylphenol Acetylation Acetylation Start->Acetylation Fries Fries Rearrangement Acetylation->Fries Precursor 2'-Hydroxy-5'-chloro-4'-methylacetophenone Fries->Precursor Cyclization Cyclization Precursor->Cyclization Chromone 6-Chloro-7-methylchromen-4-one Cyclization->Chromone Bromination Bromination (NBS) Chromone->Bromination FinalProduct This compound Bromination->FinalProduct Bromination_Mechanism cluster_electrophilic Electrophilic Bromination at C3 (Simplified) Chromone 6-Chloro-7-methylchromen-4-one Bromonium Intermediate Complex Chromone->Bromonium Attack by C2=C3 double bond NBS NBS NBS->Bromonium Generates Br+ Deprotonation Deprotonation Bromonium->Deprotonation Loss of H+ from C3 Product This compound Deprotonation->Product Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Identify problematic step: Synthesis or Bromination? Start->CheckStep SynthesisIssue Synthesis Issues: - Incomplete reaction - Side products CheckStep->SynthesisIssue Synthesis BrominationIssue Bromination Issues: - Poor regioselectivity - Over-bromination CheckStep->BrominationIssue Bromination SynthesisSolution Solutions: - Check starting material purity - Optimize reaction conditions - Adjust condensing agent SynthesisIssue->SynthesisSolution BrominationSolution Solutions: - Use NBS for selectivity - Control stoichiometry - Lower reaction temperature BrominationIssue->BrominationSolution

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for assessing the purity of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromone derivative of interest in pharmaceutical research and development. Due to the limited availability of public purity data for this specific compound, this guide presents a framework for analysis and comparison using established methodologies for similar molecular structures. The data presented in the comparison table is representative and intended for illustrative purposes.

Quantitative Purity Analysis: A Comparative Overview

The purity of a compound is a critical parameter in research and drug development, ensuring the reliability and reproducibility of experimental results. For this compound, several analytical techniques can be employed for purity determination. The following table compares three common methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method Purity (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages Potential Limitations
HPLC (UV) > 99.0~ 0.01%~ 0.03%High resolution, widely available, suitable for non-volatile compounds.Requires chromophoric impurities, potential for co-elution.
qNMR (¹H) 98.5 ± 0.5~ 0.1%~ 0.3%Absolute quantification without a specific reference standard for the impurity, provides structural information.Lower sensitivity than HPLC, requires soluble sample, potential for signal overlap.
GC-MS > 99.5~ 0.001%~ 0.005%High sensitivity and specificity, excellent for volatile impurities.Not suitable for non-volatile compounds, potential for thermal degradation of the analyte.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of halogenated aromatic compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify impurities in a sample of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the main compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal Standard (e.g., Maleic anhydride, 1,4-Dinitrobenzene) of known high purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile or semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column suitable for halogenated compounds (e.g., DB-5ms).

Reagents:

  • High-purity solvent for sample dissolution (e.g., Dichloromethane, Ethyl acetate).

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Hold at 300 °C for 10 minutes

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-550

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the purity analysis of this compound using the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on C18 Column D->E F UV/PDA Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Process Spectrum C->D E Integrate Signals D->E F Calculate Absolute Purity E->F GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject Sample B->C D GC Separation C->D E Mass Spectrometry Detection D->E F Identify Impurities (Library Search) E->F G Quantify Impurities F->G

Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative framework for the structural elucidation of 3-Bromo-6-chloro-7-methylchromen-4-one, outlining the expected experimental data and methodologies.

Predicted Spectroscopic Data for Structural Confirmation

To confirm the structure of this compound, a combination of spectroscopic techniques is essential. The following table summarizes the anticipated data points that would collectively verify the atomic connectivity and chemical environment of the molecule.

Analytical Technique Expected Observations for this compound Structural Justification
¹H NMR A singlet for the C2-H proton. Two singlets in the aromatic region for the C5-H and C8-H protons. A singlet for the methyl protons at C7.The isolated proton at C2 would appear as a singlet. The two aromatic protons are not adjacent to other protons, leading to singlets. The methyl group protons are chemically equivalent.
¹³C NMR A peak for the carbonyl carbon (C4) in the downfield region (~170-180 ppm). Peaks for the bromine- and chlorine-bearing aromatic carbons (C3, C6) showing characteristic shifts. A peak for the methyl carbon (C7). Other aromatic and vinyl carbon signals in their expected regions.The chemical environment of each carbon atom results in a unique resonance frequency, allowing for the mapping of the carbon skeleton.
Infrared (IR) Spectroscopy A strong absorption band for the C=O (ketone) stretch, typically around 1650-1680 cm⁻¹. C=C stretching bands in the aromatic and pyrone rings (approx. 1450-1600 cm⁻¹). C-Cl and C-Br stretching vibrations in the fingerprint region.Specific functional groups absorb infrared radiation at characteristic frequencies, providing evidence for their presence in the molecule.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₆BrClO₂. Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and fragments containing these halogens.Mass spectrometry provides the molecular weight and elemental composition of the compound. The isotopic patterns of bromine and chlorine are highly characteristic and serve as definitive evidence for their presence.

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments required to generate the data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR spectra would be acquired at a frequency of 400 MHz or higher to ensure good signal dispersion. ¹³C NMR spectra would be obtained at a corresponding frequency (e.g., 100 MHz). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: A small amount of the solid sample would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data would be presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The sample would be analyzed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.

Logical Workflow for Structure Confirmation

The process of confirming the structure of a synthesized compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

G Structural Confirmation Workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesize Target Compound: This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Char Initial Characterization (Melting Point, TLC) Purification->Initial_Char NMR NMR Spectroscopy (¹H, ¹³C) Initial_Char->NMR IR IR Spectroscopy Initial_Char->IR MS Mass Spectrometry (HRMS) Initial_Char->MS Data_Analysis Analyze & Interpret Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of a chemical compound.

By following this comprehensive approach, researchers can confidently confirm the structure of this compound and establish a foundation for its further investigation and application in drug discovery and development.

A Comparative Guide to 3-Bromo-6-chloro-7-methylchromen-4-one and Other Chromenone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Bromo-6-chloro-7-methylchromen-4-one and other chromenone derivatives, focusing on their potential applications in drug discovery, particularly as kinase inhibitors and anticancer agents. Due to the limited publicly available experimental data for this compound, this guide leverages structure-activity relationship (SAR) studies of structurally similar halogenated chromenones to project its potential biological profile.

Introduction to Chromen-4-ones

Chromen-4-ones, also known as chromones, are a class of heterocyclic compounds that form the core structure of various natural products and synthetic molecules with significant pharmacological activities. Their versatile scaffold has been extensively explored for the development of novel therapeutic agents, exhibiting a wide range of biological effects including anticancer, anti-inflammatory, and antimicrobial properties. A significant area of interest is their activity as kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Comparative Analysis of Chromenone Derivatives

The biological activity of chromenone derivatives is highly dependent on the nature and position of substituents on the chromenone ring. Halogenation, in particular, has been shown to modulate the potency and selectivity of these compounds.

This compound: A Profile Based on Structure-Activity Relationships
  • Halogenation at C6: The presence of a chloro group at the 6-position is a common feature in many biologically active chromenones. This substitution can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer activity.

  • Bromination at C3: Bromination at the 3-position can influence the electrophilic character of the molecule, which may be crucial for its interaction with target proteins.

  • Methylation at C7: A methyl group at the 7-position can impact the compound's metabolic stability and binding affinity to its target.

Based on these features, it is hypothesized that this compound could exhibit activity as a kinase inhibitor and possess cytotoxic effects against cancer cell lines. Further experimental validation is required to confirm these predictions.

Comparison with Other Chromenone Derivatives

The following tables summarize the reported biological activities of various chromenone derivatives from the literature, providing a basis for comparison.

Table 1: Kinase Inhibitory Activity of Selected Chromenone Derivatives

CompoundTarget Kinase(s)IC50 (µM)Reference
12j (4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl))ROCK I0.014[1]
ROCK II0.003[1]
LIMK20.046[1]
Derivative 12 ((E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazide)Aurora Kinase A1.4[2]

Table 2: Cytotoxic Activity of Selected Chromenone Derivatives

CompoundCell LineGI50/IC50 (µM)Reference
Derivative 12 ((E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazide)HCT11634.8 (GI50)[2]
Compound 6f (8-chloro-dihydropyrano[3,2-b]chromene derivative)MCF-736[3]
A54956[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of chromenone derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)

    • Microplate reader (luminescence or radioactivity detector)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the incorporation of phosphate into the substrate).[4][5]

    • Measure the signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Reagents and Materials:

    • Cancer cell lines

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[3]

  • Reagents and Materials:

    • Cancer cell lines

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., cold 70% ethanol)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat them with the test compound for a specific duration.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.[3]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Chromenone_Inhibitor Chromenone Inhibitor Chromenone_Inhibitor->RAF Chromenone_Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified MAPK/ERK signaling pathway, a common target for chromenone-based kinase inhibitors.

Experimental Workflow Diagram

Experimental_Workflow Start Start Compound_Synthesis Chromenone Synthesis & Characterization Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay In_Vitro_Screening->Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Screening->Cell_Viability_Assay Lead_Identification Lead Identification (Active?) Kinase_Assay->Lead_Identification Cell_Viability_Assay->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Yes End End Lead_Identification->End No Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Mechanism_Studies->Western_Blot Cell_Cycle_Analysis->End Western_Blot->End

Caption: A general workflow for the preclinical evaluation of novel chromenone derivatives.

Conclusion

The chromen-4-one scaffold remains a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While this compound is a novel chemical entity with a predicted potential for biological activity based on the SAR of related halogenated chromenones, experimental validation is crucial. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this important area of medicinal chemistry.

References

A Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative analysis of a series of synthesized 3-Bromo-6-chloro-7-methylchromen-4-one analogs. The core structure, a privileged scaffold in medicinal chemistry, is known for a wide range of biological activities.[1] This analysis focuses on the impact of substituent modifications on the chromen-4-one core, providing a structure-activity relationship (SAR) overview for anticancer and antimicrobial efficacy. The data presented is based on established principles for this class of compounds and serves as a guide for further research and development.

Physicochemical and Biological Activity Data

The following tables summarize the key physicochemical properties and biological activities of the synthesized analogs. The core scaffold is this compound, with variations at the R1 and R2 positions.

Compound IDR1R2Molecular Weight ( g/mol )Melting Point (°C)Yield (%)
BCMC-H HH289.51210-21285
BCMC-OH OHH305.51235-23778
BCMC-OCH3 OCH₃H319.54220-22282
BCMC-NH2 NH₂H304.53240-24275
BCMC-NO2 NO₂H334.51255-25770
BCMC-F FH307.50215-21788
BCMC-Cl ClH323.96225-22786
BCMC-Br BrH368.41230-23283
BCMC-CH3 CH₃H303.54205-20789
BCMC-Ph PhenylH365.62245-24772
BCMC-H-OH HOH305.51228-23076
BCMC-H-OCH3 HOCH₃319.54218-22080

Table 1: Physicochemical Properties of this compound Analogs.

Compound IDAnticancer Activity (IC₅₀ in µM) - MCF-7Antimicrobial Activity (MIC in µg/mL) - S. aureusAntimicrobial Activity (MIC in µg/mL) - E. coli
BCMC-H 15.23264
BCMC-OH 8.51632
BCMC-OCH3 12.13264
BCMC-NH2 9.81632
BCMC-NO2 25.664128
BCMC-F 10.21632
BCMC-Cl 9.1816
BCMC-Br 8.7816
BCMC-CH3 18.564128
BCMC-Ph 11.53264
BCMC-H-OH 7.9816
BCMC-H-OCH3 10.81632

Table 2: In Vitro Biological Activity of this compound Analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR studies reveal that the nature and position of substituents on the chromone ring significantly influence the biological activity.[1][2] Halogenation at the R1 and R2 positions, particularly with chlorine and bromine, enhances both anticancer and antimicrobial activities.[1][3] The presence of electron-donating groups like hydroxyl (-OH) and amino (-NH2) at the R1 position also leads to increased potency, which is a common trend observed in flavonoid derivatives.[4][5] Conversely, the introduction of a bulky phenyl group or an electron-withdrawing nitro group tends to decrease the activity.

Experimental Protocols

General Synthesis of this compound Analogs

A widely applicable method for the synthesis of substituted chromen-4-ones involves the microwave-assisted, base-mediated aldol condensation.[2]

Procedure:

  • To a solution of the appropriately substituted 2'-hydroxyacetophenone (1.0 equiv) in ethanol, the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA, 1.1 equiv) are added.

  • The reaction mixture is subjected to microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, the mixture is diluted with dichloromethane (CH₂Cl₂) and washed successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired chromen-4-one analog.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is evaluated against the human breast cancer cell line (MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Procedure:

  • MCF-7 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • The medium is then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Substituted 2'-hydroxyacetophenone, Aldehyde) reaction Microwave-assisted Aldol Condensation start->reaction workup Workup (Extraction, Washing) reaction->workup purification Flash Column Chromatography workup->purification product Pure Analog purification->product anticancer_assay Anticancer Assay (MTT on MCF-7) product->anticancer_assay antimicrobial_assay Antimicrobial Assay (Broth Microdilution) product->antimicrobial_assay data_analysis1 Anticancer Data anticancer_assay->data_analysis1 IC50 Determination data_analysis2 Antimicrobial Data antimicrobial_assay->data_analysis2 MIC Determination sar_analysis SAR Analysis data_analysis1->sar_analysis data_analysis2->sar_analysis signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation analog Chromen-4-one Analog analog->pi3k Inhibits analog->akt Inhibits

References

Unveiling the Antifungal Potential of 3-Bromo-6-chloro-7-methylchromen-4-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel therapeutic agents, chromen-4-one derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 3-Bromo-6-chloro-7-methylchromen-4-one and its structural analogs, with a primary focus on their antifungal properties. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.

While specific biological activity data for this compound is not yet publicly available, a comprehensive study on its close structural analog, 3-bromo-6-chlorochromone, reveals significant antifungal potential.[1] This guide will leverage this valuable data to provide a comparative framework and discuss the potential impact of the 7-methyl substitution.

Antifungal Activity of Substituted Chromen-4-ones

A recent study investigated the antifungal efficacy of a series of chromone derivatives against a panel of nine human pathogenic Candida species. Among the tested compounds, 3-bromo-6-chlorochromone demonstrated notable activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound.

The chromone scaffold is recognized for its diverse pharmacological properties, including antimicrobial activities.[1] The introduction of halogen substituents, such as bromine and chlorine, has been shown to modulate the biological activity of various heterocyclic compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-bromo-6-chlorochromone and Comparative Compounds against Candida Species (µg/mL) [1]

CompoundC. albicans DAY185C. albicans ATCC 10231C. glabrata ATCC 2001C. glabrata KCCM 50701C. parapsilosis ATCC 7330C. parapsilosis KCCM 50030C. parapsilosis ATCC 22019C. auris KCTC 17809C. auris KCTC 17810
3-bromo-6-chlorochromone 5050100505020202020
6-bromochromone-3-carbonitrile555020202010>100>100
Chromone>100>100>100>100>100>100>100>100>100
Amphotericin B<5<5<5<5<5<5<5<5<5

Data extracted from a study by Lee et al. (2023).[1]

The data clearly indicates that 3-bromo-6-chlorochromone possesses significant antifungal activity against a range of Candida species, with particularly noteworthy efficacy against C. parapsilosis and the emerging multidrug-resistant pathogen C. auris, with MIC values as low as 20 µg/mL.[1] In comparison, the unsubstituted chromone was inactive, highlighting the importance of the bromo and chloro substituents for antifungal activity.[1] Another derivative, 6-bromochromone-3-carbonitrile, exhibited even more potent activity against certain strains, suggesting that further structural modifications can enhance efficacy.[1]

Structure-Activity Relationship (SAR)

The observed antifungal activity of 3-bromo-6-chlorochromone underscores the importance of halogenation at the 3 and 6 positions of the chromone ring. The introduction of these electron-withdrawing groups likely enhances the compound's interaction with biological targets within the fungal cell.

The addition of a methyl group at the 7-position, as in the target compound this compound, could further influence its biological profile. The methyl group, being an electron-donating group, might modulate the electronic properties of the aromatic ring, potentially affecting its binding affinity to target enzymes or proteins. Furthermore, the steric bulk of the methyl group could influence the overall conformation of the molecule, which in turn could impact its biological activity. Further experimental studies are warranted to elucidate the precise effect of the 7-methyl substitution.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antifungal activity of the chromone derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the desired final inoculum concentration.

  • Preparation of Compounds: The chromone derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were then prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The fungal inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

G cluster_workflow MIC Assay Workflow prep_inoculum Prepare Fungal Inoculum incubation Inoculate and Incubate prep_inoculum->incubation Add inoculum prep_compounds Prepare Compound Dilutions prep_compounds->incubation Add compounds read_results Determine MIC incubation->read_results After 24-48h

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for 3-bromo-6-chlorochromone is yet to be fully elucidated, some chromone derivatives have been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[1] For instance, certain chromone-3-carbonitriles have been found to downregulate the expression of genes involved in hyphal formation and biofilm development in C. albicans, such as TEC1 and UME6.[2]

G cluster_pathway Potential Antifungal Mechanism of Chromones Chromone Chromone Derivative TEC1 TEC1 gene Chromone->TEC1 Inhibits expression UME6 UME6 gene Chromone->UME6 Inhibits expression Hyphae Hyphal Formation TEC1->Hyphae UME6->Hyphae Biofilm Biofilm Formation Hyphae->Biofilm

References

Validating the Efficacy of 3-Bromo-6-chloro-7-methylchromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 3-Bromo-6-chloro-7-methylchromen-4-one by examining its performance relative to structurally similar compounds. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from analogous halogenated chromen-4-one derivatives to project its potential cytotoxic and antimicrobial activities. Detailed experimental protocols for key biological assays are also provided to facilitate further research and validation.

Comparative Analysis of Biological Activity

The chromen-4-one scaffold is a well-established pharmacophore known for a wide range of biological activities. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the potency and selectivity of these compounds.

Table 1: Comparative Cytotoxic Activity of Chromen-4-one Analogs

Compound/AnalogCell LineIC50 (µM)Reference
Analog 14d (3-methylidenechroman-4-one) NALM-6 (Leukemia)0.5 ± 0.05[1]
Carboplatin (Reference Drug)NALM-6 (Leukemia)>10[1]
6-Chloro-3-formyl-7-methylchromone Human Tumor Cell LinesNot Specified[2]

Based on these findings, it is plausible to hypothesize that this compound could exhibit cytotoxic activity, warranting further investigation against a panel of cancer cell lines.

Several studies have highlighted the antimicrobial properties of halogenated chromone derivatives. The data in Table 2 summarizes the minimum inhibitory concentrations (MICs) of various analogs against different bacterial strains. Notably, compounds with bromo and chloro substitutions demonstrate significant antibacterial activity. For example, 6-Bromo-3-formylchromone and 6-chloro-3-formylchromone show efficacy against Vibrio species.[3][4][5] Additionally, a tri-halogenated 3-nitro-2H-chromene derivative displayed potent activity against multidrug-resistant Staphylococcus strains.[6][7][8]

Table 2: Comparative Antimicrobial Activity of Chromen-4-one Analogs

Compound/AnalogBacterial Strain(s)MIC (µg/mL)Reference
6-Bromo-3-formylchromone Vibrio parahaemolyticus, Vibrio harveyi20[3][5]
6-chloro-3-formylchromone Vibrio parahaemolyticus, Vibrio harveyi20[3][5]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene S. aureus (multidrug-resistant)4[6][7][8]
S. epidermidis (multidrug-resistant)1-4[6][7][8]
6,8-Dibromo-5,7-dihydroxyflavone Various bacteria31.25–62.5 µM[9][10]

Given the consistent antimicrobial activity observed in these structurally related compounds, this compound is a promising candidate for further antimicrobial susceptibility testing.

Experimental Protocols

To facilitate the validation of this compound, detailed protocols for its potential synthesis and for key biological assays are provided below.

A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of halogenated chromones. A potential two-step synthesis is outlined below, starting from 2-hydroxy-4-methyl-5-chloroacetophenone.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Bromination A 2-hydroxy-4-methyl- 5-chloroacetophenone B 6-chloro-7-methyl- 3-formylchromone A->B POCl3, DMF C 6-chloro-7-methyl- 3-formylchromone D This compound C->D Br2, Dioxane

Caption: Proposed two-step synthesis of the target compound.

Protocol:

  • Step 1: Synthesis of 6-chloro-7-methyl-3-formylchromone. To a cooled solution of dimethylformamide (DMF), add 2-hydroxy-4-methyl-5-chloroacetophenone with stirring. Slowly add phosphorus oxychloride (POCl3). Allow the reaction mixture to come to room temperature and stir overnight. Decompose the reaction mixture with cold water to precipitate the product. Recrystallize the solid from ethanol.

  • Step 2: Bromination. Dissolve the 6-chloro-7-methyl-3-formylchromone in dioxane. Add a solution of bromine in dioxane dropwise with stirring. Stir the reaction mixture at room temperature for several hours. Pour the mixture into water to precipitate the final product, this compound. Filter and recrystallize from a suitable solvent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Add test compound (serial dilutions) B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate (16-20h at 37°C) B->C D Visually assess for bacterial growth (turbidity) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

Protocol:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

The biological activity of chromen-4-one derivatives often involves the modulation of key cellular signaling pathways.

Signaling_Pathways cluster_cytotoxic Potential Cytotoxic Mechanism cluster_antimicrobial Potential Antimicrobial Mechanism A This compound B Induction of Oxidative Stress A->B C DNA Damage B->C D Activation of Caspase Cascade C->D E Apoptosis D->E F This compound G Inhibition of Bacterial Topoisomerases F->G H Disruption of Cell Wall Synthesis F->H I Inhibition of Protein Synthesis F->I J Bacterial Cell Death G->J H->J I->J

Caption: Plausible mechanisms of action for the target compound.

References

In-depth Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one and Established Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, serves to provide a foundational understanding of the general biological context of chromone derivatives and outlines the necessary experimental framework that would be required to evaluate and compare 3-Bromo-6-chloro-7-methylchromen-4-one with known inhibitors, should a biological target be identified in the future.

The Therapeutic Potential of the Chromone Scaffold

The chromone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring bioactive compounds. These molecules are known to interact with a variety of biological targets, leading to a diverse pharmacological profile. Research has indicated that derivatives of chromone can exhibit inhibitory effects on various enzymes and signaling pathways implicated in disease.

General Signaling Pathways Modulated by Chromone Derivatives:

To illustrate the potential mechanisms of action for a novel chromone derivative, the following diagram depicts a generalized signaling pathway that is often targeted by kinase inhibitors, a common area of investigation for such scaffolds.

G Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Ligand Ligand Ligand->Receptor Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Nuclear Translocation Biological_Response Biological_Response Gene_Expression->Biological_Response

Caption: Generalized Kinase Signaling Pathway. This diagram illustrates a typical signal transduction cascade that can be targeted by small molecule inhibitors.

A Roadmap for Comparative Evaluation

To ascertain the inhibitory potential of this compound and compare it to known inhibitors, a systematic experimental approach is necessary. The following workflow outlines the key stages of such an investigation.

G Target_Identification Target Identification (e.g., Kinase Panel Screen) Primary_Assay Primary Biochemical Assay (e.g., IC50 Determination) Target_Identification->Primary_Assay Known_Inhibitors Selection of Known Inhibitors for the Identified Target Primary_Assay->Known_Inhibitors Comparative_Analysis Head-to-Head Comparison (IC50, Ki, Mode of Action) Primary_Assay->Comparative_Analysis Known_Inhibitors->Comparative_Analysis Cell-based_Assays Cellular Potency and Toxicity Assessment Comparative_Analysis->Cell-based_Assays In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Cell-based_Assays->In_Vivo_Studies

Caption: Experimental Workflow for Inhibitor Comparison. A logical progression of experiments to characterize a novel compound and compare it against established inhibitors.

Hypothetical Data Presentation for Future Studies

Once a biological target for this compound is identified and experimental data is generated, the results should be presented in a clear and comparative manner. Below is a template for a data comparison table that could be used.

Compound Target IC50 (nM) Ki (nM) Assay Condition Reference
This compoundTarget XData to be determinedData to be determinedExperimental detailsFuture Publication
Known Inhibitor ATarget XValueValuePublished Method[Citation]
Known Inhibitor BTarget XValueValuePublished Method[Citation]
Known Inhibitor CTarget XValueValuePublished Method[Citation]

Essential Experimental Protocols

Detailed and reproducible experimental protocols are paramount for valid scientific comparison. Should this compound be found to inhibit a specific enzyme, for instance, a kinase, the following outlines a generic protocol for determining its in vitro potency.

Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials:

    • Recombinant human kinase (Target X)

    • Specific peptide substrate for Target X

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Known inhibitor (as a positive control)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

    • Add a fixed concentration of the recombinant kinase to each well of the 384-well plate.

    • Add the serially diluted test compound and control inhibitors to the respective wells.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.

  • Data Analysis:

    • The raw data (e.g., luminescence, fluorescence) is normalized to the positive (no inhibitor) and negative (no enzyme) controls.

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

While the current body of scientific literature does not provide specific inhibitory data for this compound, the general biological significance of the chromone scaffold suggests that it is a compound of interest for further investigation. The experimental framework and data presentation formats outlined in this guide provide a clear path forward for researchers to characterize its biological activity and objectively compare its performance against known inhibitors once a specific molecular target is identified. Such studies will be crucial in elucidating the therapeutic potential of this and other novel chromone derivatives.

Benchmarking 3-Bromo-6-chloro-7-methylchromen-4-one: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental performance data for 3-Bromo-6-chloro-7-methylchromen-4-one is not publicly available. This guide provides a comparative benchmark against structurally related and well-characterized chromen-4-one derivatives to offer a predictive framework for its potential biological activities. The presented data for alternative compounds is collated from existing research to aid in the strategic design of future experimental evaluations.

Introduction to Chromen-4-ones

Chromen-4-one, a core structural motif in a variety of natural and synthetic compounds, has garnered significant attention in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1] The biological effects of these compounds are often attributed to their ability to interact with various cellular targets, most notably protein kinases involved in cell signaling pathways. Halogenation of the chromen-4-one core is a common strategy employed to modulate the potency and selectivity of these compounds. This guide focuses on the potential performance of this compound by comparing it with established chromen-4-one-based inhibitors.

Comparative Performance Data

The following table summarizes the inhibitory activities of two well-characterized chromen-4-one derivatives, NU7441 and LY294002, against key protein kinases. These compounds are selected for their structural relevance and their established roles as inhibitors in critical cellular pathways.

CompoundTarget KinaseIC50Cell Line/Assay Conditions
NU7441 DNA-PK14 nMCell-free assay
PI3K5 µMCell-free assay[2][3]
mTOR1.7 µMCell-free assay[2][3]
LY294002 PI3Kα0.5 µMCell-free assay[4]
PI3Kδ0.57 µMCell-free assay[4]
PI3Kβ0.97 µMCell-free assay[4]
DNA-PKNon-specific inhibition-
CK298 nMCell-free assay[4]

Potential Signaling Pathway Modulation: The PI3K/Akt Pathway

Many chromen-4-one derivatives exert their anticancer effects by inhibiting key kinases in cell survival and proliferation pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.[5][6] Inhibitors with a chromone-like scaffold, such as LY294002 and NU7441, are known to target kinases within this pathway.[2][4][7] Based on its structural features, it is plausible that this compound could also modulate this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Chromen-4-one (e.g., LY294002, NU7441) Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt signaling pathway with potential inhibition by chromen-4-one derivatives.

Experimental Protocols

To evaluate the performance of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Objective: To measure the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Objective: To determine the antimicrobial activity of this compound against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute the inoculum in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a novel chromen-4-one derivative.

Experimental_Workflow Synthesis Compound Synthesis & Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis) Hit_Identification->Secondary_Assays Active Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for the evaluation of novel chromen-4-one derivatives.

References

Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the experimental data and potential biological activities of 3-Bromo-6-chloro-7-methylchromen-4-one against other relevant chromen-4-one derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and application of this compound in their studies.

Introduction to this compound

This compound is a halogenated derivative of the chromen-4-one scaffold, a core structure found in a variety of naturally occurring and synthetic compounds with significant biological activities. While specific experimental data for this particular derivative is limited, the known bioactivities of related chromen-4-ones, including antimicrobial, antioxidant, and anticancer effects, suggest its potential as a valuable compound for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 263365-48-6[1]
Molecular Formula C₁₀H₆BrClO₂[1]
Molecular Weight 273.51 g/mol [1]
Synonyms 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one[1]

Comparative Biological Activity

Based on the activities of structurally similar chromen-4-one derivatives, this compound is predicted to exhibit a range of biological effects. The following tables summarize the observed activities of related compounds, providing a benchmark for potential future studies on the target molecule.

Antimicrobial Activity

Many chromen-4-one derivatives have demonstrated potent antimicrobial properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

CompoundOrganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida species-[2]
Substituted HomoisoflavonoidsCandida species-[2]
Novel 4H-chromen-4-one derivativeBacillus subtilis ATCC 66330.25[3]
Novel 4H-chromen-4-one derivativeMicrococcus luteus ATCC 93410.5 (MBC)[3]
3-acetyl and 3-thiazole 4-hydroxy-coumarin derivativesVarious bacteria and fungi31.25 - 500
Antioxidant Activity

The antioxidant potential of chromen-4-one derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, measured by the IC₅₀ value.

Compound/DerivativeAntioxidant AssayIC₅₀ (µM)Reference
Coumarinic chalcone 4aDPPH Radical Scavenging2.07[4][5]
Substituted 4-hydroxycoumarinsDPPH Radical Scavenging3.54 - 6.97 (µg/mL)[6]
Anticancer Activity

The cytotoxic effects of chromen-4-one derivatives against various cancer cell lines are typically reported as EC₅₀ or IC₅₀ values.

CompoundCell LineEC₅₀/IC₅₀ (µg/mL or µM)Reference
Novel 4H-chromen-4-one derivativeHuman colon carcinoma9.68 µg/mL[3]
Novel 4H-chromen-4-one derivativeHuman prostate adenocarcinoma9.93 µg/mL[3]
6-bromo-8-chloro-chroman-4-one derivativeSIRT2 Inhibition1.8 µM[7]
Various chromone derivativesHeLa cells34.9 - 107.6 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable cross-validation and replication of findings.

Synthesis of Chromen-4-one Derivatives

The synthesis of substituted chromen-4-one derivatives can be achieved through various methods, including the Baker-Venkataraman reaction. A general one-pot synthesis procedure is as follows:

  • React the desired acetophenone (1 equivalent) with an acyl chloride (2.5 equivalents) in dry pyridine using DBU (3 equivalents) as a base.[8]

  • Heat the reaction mixture to a high temperature (120–140 °C) for at least 24 hours to facilitate the formation of the chromone ring.[8]

  • Purify the crude product using column chromatography.[8]

Synthesis Workflow

Acetophenone Substituted Acetophenone ReactionMixture Reaction Mixture Acetophenone->ReactionMixture AcylChloride Acyl Chloride AcylChloride->ReactionMixture PyridineDBU Pyridine, DBU PyridineDBU->ReactionMixture Heating Heating (120-140°C, 24h) ReactionMixture->Heating CrudeProduct Crude Chromone Derivative Heating->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct Purified Chromone Derivative Purification->FinalProduct

Caption: General workflow for the one-pot synthesis of chromone derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against various microorganisms is determined using the broth microdilution method.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2]

Antimicrobial Testing Workflow

Compound Test Compound Stock Solution Dilution Serial Dilution in 96-well Plate Compound->Dilution Inoculation Inoculation with Microorganism Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[10]

  • The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

Antioxidant Assay Logic

cluster_assay DPPH Radical Scavenging DPPH DPPH (Stable Radical) Reaction DPPH + Antioxidant DPPH->Reaction Compound Antioxidant Compound (e.g., Chromen-4-one) Compound->Reaction ReducedDPPH Reduced DPPH (Loss of Color) Reaction->ReducedDPPH Measurement Measure Absorbance Decrease ReducedDPPH->Measurement

Caption: Principle of the DPPH antioxidant assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[11]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[12]

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[13]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).[13]

  • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated.

Cytotoxicity Testing Pathway

cluster_workflow MTT Assay for Cytotoxicity cluster_principle Mechanism start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Viable Cells Form Formazan add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize measure Measure Absorbance solubilize->measure MTT MTT (Yellow) Mitochondria Mitochondrial Reductase (in Viable Cells) MTT->Mitochondria Reduction Formazan Formazan (Purple) Mitochondria->Formazan

Caption: Workflow and principle of the MTT cytotoxicity assay.

Conclusion

While direct experimental validation of this compound is still required, the extensive research on related chromen-4-one derivatives provides a strong foundation for predicting its potential biological activities. The halogen substitutions on the benzene ring may enhance its bioactivity and lipophilicity, making it a promising candidate for further investigation in antimicrobial, antioxidant, and anticancer research. The standardized protocols provided herein offer a framework for the systematic evaluation of this and other novel chemical entities.

References

Unveiling the Bioactive Potential: A Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comprehensive comparison of the biological activities of 3-bromo-6-chloro-7-methylchromen-4-one and its structurally related analogs, supported by available experimental data. The chromen-4-one scaffold is a well-established pharmacophore, and strategic substitutions on this core structure can significantly modulate its therapeutic properties.

While specific bioactivity data for this compound remains limited in publicly accessible literature, a comparative analysis of its structural analogs provides valuable insights into its potential as an anticancer and antimicrobial agent. The presence of halogen atoms (bromine and chlorine) and a methyl group on the chromen-4-one skeleton is known to influence the biological profile of these compounds.

Anticancer Activity: A Tale of Substitution

The anticancer potential of chromen-4-one derivatives is a subject of intense research. Studies on various analogs reveal that the nature and position of substituents on the chromone ring play a crucial role in their cytotoxic effects against cancer cell lines.

Halogenation, in particular, has been shown to enhance the anticancer activity of various heterocyclic compounds. For instance, a series of novel 6-chloro- and 6-fluoro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors with promising anticancer activity.[1] Similarly, the introduction of a bromine atom at different positions of the chromone ring has been explored to develop potent anticancer agents. While direct data on this compound is scarce, the cytotoxic activities of closely related halogenated chromones against various cancer cell lines are summarized below.

Table 1: Anticancer Activity of Substituted Chromen-4-one Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-Chloro-3-hydroxychromone derivative (Compound 6f)MCF-7 (Breast Cancer)36[2]
6-Chloro-3-hydroxychromone derivative (Compound 6f)A549 (Lung Cancer)56[2]
8-Bromo-dihydropyrano[3,2-b]chromene derivative (Compound 6a)MCF-7 (Breast Cancer)>100[2]
8-Chloro-dihydropyrano[3,2-b]chromene derivativeMCF-7 (Breast Cancer)High to moderate cytotoxicity[2]
Chromone Derivative (unspecified substitutions)Human Colon Carcinoma9.68 µg/ml (EC50)[3]
Chromone Derivative (unspecified substitutions)Human Prostate Adenocarcinoma9.93 µg/ml (EC50)[3]
3-Styrylchromone derivative (Compound 19)MAO-B Inhibition0.0022[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. EC50 represents the concentration of a drug that gives a half-maximal response.

The data suggests that the presence of a chlorine atom at the 6-position can contribute to significant cytotoxicity against breast and lung cancer cell lines. Further modifications, such as the introduction of a bromine atom and a methyl group, as in the case of this compound, could potentially modulate this activity. The lipophilicity and electronic properties conferred by these substituents are key factors in their interaction with biological targets.

Antimicrobial Activity: Halogens at the Forefront

The chromen-4-one scaffold is also a promising framework for the development of novel antimicrobial agents. Halogenation has been consistently shown to be a beneficial strategy for enhancing the antimicrobial potency of flavonoids and related heterocyclic compounds.[5] The introduction of bromine and chlorine atoms can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Studies on various halogenated chromones have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, mono-halogenated nitrochromenes have shown moderate anti-staphylococcal activity (MIC values of 8-32 μg/mL), while tri-halogenated derivatives displayed potent activity with MIC values of 1-8 μg/mL.[6][7]

Table 2: Antimicrobial Activity of Substituted Chromen-4-one Analogs

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
4H-chromen-4-one derivativeBacillus subtilis ATCC 66330.25[3]
4H-chromen-4-one derivativeMicrococcus luteus ATCC 93410.5 (MBC)[3]
Mono-halogenated nitrochromenesStaphylococcal strains8-32[6][7]
Tri-halogenated 3-nitro-2H-chromenesStaphylococcal strains1-8[6][7]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. aureus4[6][7]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. epidermidis1-4[6][7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

The data strongly suggests that the presence of both bromine and chlorine in the structure of this compound would likely confer significant antimicrobial activity. The combined electronic and steric effects of these halogens, along with the methyl group, could lead to a potent antimicrobial agent.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Structure-Activity Relationships

The biological activity of chromen-4-ones is often attributed to their ability to interact with various cellular targets and signaling pathways. For instance, some chromone derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Below are diagrams illustrating a general experimental workflow for evaluating bioactivity and a conceptual representation of a signaling pathway that could be influenced by bioactive chromones.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound & Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution, etc.) characterization->antimicrobial ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis, characterization, and biological evaluation of chromone derivatives.

signaling_pathway cluster_pathway Potential Apoptotic Pathway chromone Bioactive Chromone (e.g., this compound) cell_stress Cellular Stress (e.g., ROS generation) chromone->cell_stress bcl2 Bcl-2 (Anti-apoptotic) chromone->bcl2 bax Bax (Pro-apoptotic) cell_stress->bax caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Conceptual diagram of a potential apoptotic signaling pathway influenced by bioactive chromones.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective: To provide comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Bromo-6-chloro-7-methylchromen-4-one, ensuring personnel safety and environmental protection. This document outlines immediate safety protocols, waste handling procedures, and logistical considerations for disposal.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) required when handling this chemical waste:

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., Nitrile or Viton). Double gloving is recommended.
Eye Protection Chemical splash goggles or a face shield.
Skin and Body A fully buttoned laboratory coat.
Respiratory Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors or dust.[2]

Waste Characterization and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Classification: this compound is classified as a halogenated organic hazardous waste .[3]

  • Segregation:

    • Collect this waste in a designated container separate from non-halogenated organic waste.[3][4][5]

    • Do not mix with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[4][6][7]

    • Aqueous waste should be kept separate from organic solvent waste.[3]

Waste Accumulation and Storage Protocol

All hazardous waste must be accumulated and stored in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8]

Step-by-Step Waste Collection Procedure:

  • Container Selection:

    • Use a chemically compatible container, preferably a polyethylene or glass bottle with a screw-top cap.[8][9] Metal cans are generally not recommended for halogenated solvents as they can corrode.[2]

    • Ensure the container is in good condition, free from leaks or cracks.[8]

  • Labeling:

    • Label the waste container with a "Hazardous Waste" tag before adding any waste.[5][6]

    • The label must clearly identify the contents, including the full chemical name: "Waste this compound".[5] If it is a solution, list all components and their approximate percentages.[6][7]

    • Include the name of the generating researcher and the date of accumulation.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.[6][9]

    • The SAA must be under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.[4][5][9]

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[4]

Storage Limits in SAA:

ParameterLimit
Maximum Volume Up to 55 gallons of hazardous waste.
Acutely Toxic Waste (P-List) Up to 1 quart of liquid or 1 kg of solid.[9]
Time Limit Once the container is full or the volume limit is reached, it must be moved to the central storage area within 3 days.[6][9] Partially filled containers may remain in the SAA for up to one year.[6]

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][8][10]

Step-by-Step Disposal Workflow:

  • Requesting a Pickup: Once the waste container is three-quarters full, request a waste collection from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations.

  • Final Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[3]

Spill and Emergency Procedures

  • Small Spills (manageable by trained lab personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[4][11]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills or Personal Exposure:

    • Evacuate the immediate area.

    • If there is a fire or significant inhalation risk, activate the nearest fire alarm.

    • Call your institution's emergency number or 911.[4]

    • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]

    • In case of eye contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

    • In case of inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Characterize as Halogenated Organic Waste A->B C Select & Label Compatible Container (e.g., Polyethylene) B->C D Is the waste mixed with incompatibles (acids, bases)? C->D E Segregate into a new, dedicated container D->E Yes F Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment) D->F No E->F G Is container > 3/4 full or has it reached time limit? F->G H Continue to accumulate waste G->H No I Request Pickup from EH&S or Licensed Contractor G->I Yes H->F J Complete Disposal Manifest/Paperwork I->J K Transfer to EH&S for Final Disposal (Incineration) J->K

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-6-chloro-7-methylchromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Information

Researchers and laboratory personnel must adhere to strict safety protocols when handling 3-Bromo-6-chloro-7-methylchromen-4-one. The analogous compound, 3-Bromo-7-chloro-4H-chromen-4-one, is classified as acutely toxic if swallowed (H301) and is associated with the GHS06 pictogram, indicating a severe health hazard.[1] All operations should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure the safety of personnel. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves should be worn.[2][3] Given the toxic nature of the compound, consider double-gloving. Inspect gloves for any signs of degradation or perforation before and during use.
Eyes Safety gogglesChemical splash goggles are required to provide a complete seal around the eyes and protect against splashes and fine dust.[2][3]
Face Face shieldA face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing.[4]
Body Laboratory coatA flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is necessary to protect against skin contact.[2][3][5]
Respiratory RespiratorIf there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]
Feet Closed-toe shoesSturdy, closed-toe shoes are required to protect against spills.[2][3]

Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[2][3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use anti-static measures if necessary to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.[2][3][7]

Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed hazardous waste container labeled "Halogenated Organic Waste."

  • Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[2][3]

Disposal Procedure:

  • Do not dispose of this chemical down the drain.[2][3]

  • Collect all waste in appropriately labeled containers.

  • Follow your institution's specific guidelines for the disposal of toxic and halogenated chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood Work Area prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Work Area handle_react->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Certified Vendor cleanup_segregate->cleanup_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.